Technical Documentation Center

1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol
  • CAS: 110894-01-4

Core Science & Biosynthesis

Foundational

The Structural, Nomenclatural, and Synthetic Framework of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol

A Technical Whitepaper for Drug Development Professionals As a Senior Application Scientist, I frequently encounter hybrid molecular scaffolds that bridge distinct pharmacological classes. The compound 1-Piperazin-1-yl-3...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

As a Senior Application Scientist, I frequently encounter hybrid molecular scaffolds that bridge distinct pharmacological classes. The compound 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol (CAS: 110894-01-4) is a prime example. By fusing an aryloxypropanolamine backbone—a hallmark of β -adrenergic blockers—with a piperazine moiety commonly found in anxiolytics and psychotropics, this molecule presents unique opportunities for polypharmacology.

This guide provides an in-depth deconstruction of its IUPAC nomenclature, physicochemical properties, and a self-validating synthetic methodology designed for high-yield pharmaceutical development.

Deconstructive Nomenclature Analysis (IUPAC)

Understanding the exact structural naming conventions is critical for regulatory submissions and structural activity relationship (SAR) mapping. While "1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol" is the widely accepted semi-systematic identifier in chemical databases [1], a strict application of the IUPAC Blue Book (2013 Recommendations) reveals a highly specific Preferred IUPAC Name (PIN) [2].

The Causality of the Numbering Logic:

  • Principal Functional Group: The hydroxyl group (-OH) has a higher oxidation state and nomenclature priority than both the ether (-O-) and the amine (piperazine) groups. Therefore, the parent structure is a 3-carbon alcohol: propan-2-ol .

  • Substituent Identification: The molecule possesses two substituents on the terminal carbons:

    • A piperazine ring attached at its nitrogen: piperazin-1-yl .

    • An ether linkage to a meta-cresol derivative: 3-methylphenoxy (systematic for m-tolyloxy).

  • Tie-Breaker for Numbering: Because the principal -OH group is at C2, numbering the chain from either direction yields "propan-2-ol". According to IUPAC rules (P-41), when locants for the principal group are identical, lower locants are assigned to substituents cited first in alphabetical order.

    • "m" in m ethylphenoxy precedes "p" in p iperazin-1-yl.

    • Therefore, the carbon attached to the 3-methylphenoxy group is designated as C1, and the carbon attached to the piperazine group is C3.

Strict Systematic PIN: 1-(3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol

Note on Industry Usage: The common name 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol reverses this numbering (assigning C1 to the piperazine). This is a legacy artifact from pharmaceutical registries that historically prioritized nitrogenous bases in their indexing algorithms.

Physicochemical Profile

To facilitate downstream formulation and analytical tracking, the quantitative data for this scaffold is summarized below.

PropertyValueStructural Significance
Molecular Formula C14​H22​N2​O2​ Balances lipophilicity (aryl ring) and hydrophilicity (amine/hydroxyl).
Molecular Weight 250.34 g/mol Ideal for oral bioavailability (Lipinski's Rule of 5 compliant).
CAS Registry Number 110894-01-4Primary identifier for procurement and safety data [1].
Hydrogen Bond Donors 2 (-OH, secondary amine)Facilitates target receptor anchoring.
Hydrogen Bond Acceptors 4 (N, N, O, O)Enhances aqueous solubility and GPCR interaction.
Rotatable Bonds 6Provides conformational flexibility for induced-fit binding.
Chemical Synthesis & Self-Validating Protocol

The synthesis of aryloxypropanolamines relies on the regioselective ring-opening of an intermediate epoxide [3]. As an application scientist, I design protocols where the chemistry validates itself at each step, preventing the propagation of side products.

Experimental Methodology

Step 1: Epoxidation of m-Cresol

  • Procedure: React m-cresol with an excess of epichlorohydrin in the presence of an aqueous NaOH solution at 0–25 °C.

  • Causality: The low temperature prevents the hydrolysis of the newly formed epoxide. The basic medium deprotonates the phenol, creating a strong phenoxide nucleophile that attacks the epichlorohydrin, followed by an intramolecular SN​2 displacement of the chloride to form 3-(m-tolyloxy)-1,2-epoxypropane [4].

Step 2: Regioselective Amination (Ring Opening)

  • Procedure: Dissolve the epoxide intermediate in isopropanol. Add a 3-fold molar excess of piperazine. Reflux the mixture for 4-6 hours.

  • Causality: A massive excess of piperazine is critical. Piperazine is a diamine; if a 1:1 ratio is used, one piperazine molecule will react with two epoxide molecules, creating an unwanted dimeric byproduct. The excess ensures mono-alkylation. The nucleophilic attack occurs at the less sterically hindered terminal carbon (C3) of the oxirane ring, yielding the secondary alcohol.

Step 3: In-Line Self-Validation (NMR)

  • Validation Check: Before proceeding to crystallization, take a crude aliquot for 1H -NMR.

  • Trustworthiness Marker: Look for a distinct multiplet around δ 3.9–4.1 ppm. This corresponds to the methine proton (-CH(OH)-). If the attack had incorrectly occurred at the more substituted carbon, a primary alcohol would form, drastically shifting this signal. The presence of this specific multiplet acts as an internal validation of regioselectivity.

Synthesis A m-Cresol + Epichlorohydrin B 3-(m-tolyloxy)-1,2-epoxypropane (Intermediate) A->B NaOH, H2O 0-25°C D 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol (Target Product) B->D Regioselective Ring Opening C Piperazine (Excess) C->D Isopropanol Reflux

Fig 1: Epoxide ring-opening synthesis workflow for aryloxypropanolamines.

Pharmacological Context & Receptor Binding

Compounds featuring the 1-aryloxy-3-amino-propan-2-ol architecture are classical antagonists of G-protein coupled receptors (GPCRs), specifically β -adrenergic receptors. However, the substitution of a simple alkylamine (like isopropylamine in Propranolol) with a piperazine ring introduces affinity for serotonergic (5-HT) and dopaminergic receptors.

Mechanistically, the aryloxy group anchors into the hydrophobic pocket of the GPCR, while the secondary hydroxyl group forms a critical hydrogen bond with an Asparagine residue in the receptor's transmembrane helix. The piperazine nitrogen interacts via a salt bridge with a highly conserved Aspartate residue.

Pathway Ligand 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol Receptor GPCR (β-Adrenergic / 5-HT) Ligand->Receptor Competitive Antagonism GProtein G-Protein Complex (Gαs / Gαi) Receptor->GProtein Conformational Blockade Effector Adenylyl Cyclase (AC) GProtein->Effector Modulated Activation cAMP cAMP Levels Modulated Effector->cAMP Altered ATP Conversion Response Cellular Response (Vasodilation / Neuromodulation) cAMP->Response Downstream Kinase Inhibition

Fig 2: Putative GPCR signaling modulation by piperazine-substituted aryloxypropanolamines.

By understanding the exact nomenclature, controlling the regiochemistry of the epoxide ring-opening, and mapping the dual-pharmacophore nature of the piperazine-aryloxypropanolamine scaffold, drug development professionals can effectively leverage this compound for novel neurocardiovascular therapeutics.

References
  • Master Organic Chemistry. "Table of Functional Group Priorities for Nomenclature (IUPAC Blue Book 2013)." Master Organic Chemistry. Available at:[Link]

  • ResearchGate. "Solvent-Free Microwave Synthesis of Aryloxypropanolamines by Ring Opening of Aryloxy Epoxides." ResearchGate. Available at: [Link]

  • Google Patents. "Synthesis of optically active aryloxypropanolamines and arylethanolamines (EP0249610B1)." Google Patents.
Exploratory

Introduction: The Significance of Aryloxypropanolamines and the Piperazine Moiety

An In-Depth Technical Guide to the Synthesis of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis of 1...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol, a molecule of significant interest in medicinal chemistry. The narrative delves into the strategic considerations behind the synthetic pathway, the mechanistic underpinnings of the core reactions, and detailed experimental protocols. This document is designed to serve as a practical resource for researchers engaged in the synthesis of aryloxypropanolamine derivatives and related pharmacologically active compounds.

The target molecule, 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol, belongs to the well-established class of aryloxypropanolamines. This structural motif is a cornerstone in cardiovascular medicine, with many compounds in this class functioning as β-adrenoceptor antagonists (beta-blockers) used to manage conditions like hypertension, angina pectoris, and arrhythmias.[1][2][3] The core structure typically consists of an aromatic ring linked through an ether and a propan-2-ol unit to an amine.

The incorporation of a piperazine ring into this scaffold is a strategic design element. The piperazine moiety is a "privileged" structure in medicinal chemistry, frequently found in a wide array of biologically active compounds, including antidepressants, antipsychotics, and antihistamines.[4][5] Its presence can significantly influence a molecule's physicochemical properties, such as solubility and basicity, and can provide additional points for interaction with biological targets. The synthesis and evaluation of novel arylpiperazine compounds are driven by the quest for agents with improved therapeutic profiles, such as enhanced selectivity or dual-action capabilities.[6]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol suggests a convergent synthetic strategy. The primary disconnection is at the C-N bond formed between the piperazine ring and the propanol backbone. This leads to two key synthons: piperazine and an electrophilic three-carbon unit attached to the m-tolyloxy group. This electrophilic intermediate is most practically realized as an epoxide, specifically 2-((m-tolyloxy)methyl)oxirane (also known as m-tolyl glycidyl ether).

A further disconnection of the m-tolyl glycidyl ether at the aryl ether linkage points to m-cresol and a three-carbon electrophile, typically epichlorohydrin, as the readily available starting materials. This two-step approach is a common and efficient method for the synthesis of aryloxypropanolamines.[3]

G Target_Molecule 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol Disconnection_1 C-N Bond Formation Target_Molecule->Disconnection_1 Piperazine Piperazine Disconnection_1->Piperazine Intermediate_Epoxide m-Tolyl Glycidyl Ether Disconnection_1->Intermediate_Epoxide Disconnection_2 C-O Ether Bond Formation Intermediate_Epoxide->Disconnection_2 m_Cresol m-Cresol Disconnection_2->m_Cresol Epichlorohydrin Epichlorohydrin Disconnection_2->Epichlorohydrin

Synthetic Pathway and Mechanistic Insights

The synthesis is executed in two primary stages:

  • Step 1: Synthesis of the Intermediate Epoxide, 2-((m-tolyloxy)methyl)oxirane. This step involves the reaction of m-cresol with epichlorohydrin under basic conditions, a classic example of a Williamson ether synthesis.

  • Step 2: Ring-Opening of the Epoxide with Piperazine. The synthesized glycidyl ether is then reacted with piperazine to yield the final product. This is a nucleophilic addition reaction where the secondary amine of piperazine attacks the epoxide ring.

Step 1: Mechanistic Details of Epoxide Formation

The reaction between m-cresol and epichlorohydrin is facilitated by a base, typically sodium hydroxide. The base deprotonates the phenolic hydroxyl group of m-cresol to form the more nucleophilic m-cresolate anion. This anion then attacks the least sterically hindered carbon of epichlorohydrin in an SN2 reaction, displacing the chloride ion.

It is crucial to control the reaction conditions to favor this pathway over potential side reactions, such as the polymerization of epichlorohydrin or reaction at the epoxide ring.[7][8] Using a stoichiometric amount of base relative to the phenol helps to ensure that the primary reaction is the formation of the glycidyl ether.

G

Step 2: Mechanistic Details of Epoxide Ring-Opening

The ring-opening of 2-((m-tolyloxy)methyl)oxirane with piperazine proceeds via a nucleophilic attack of one of the secondary amines of piperazine on a carbon atom of the epoxide ring. Under neutral or basic conditions, this reaction follows an SN2-like mechanism. The nucleophilic attack occurs at the sterically less hindered terminal carbon of the epoxide, leading to the desired regiochemistry.[9]

The use of a Lewis acid catalyst, such as Aluminum triflate (Al(OTf)3), can significantly enhance the rate of this reaction.[10][11][12] The Lewis acid coordinates to the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack by polarizing the C-O bonds. This catalytic approach often allows for milder reaction conditions and can improve yields.[10][11][12]

G

Detailed Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. Epichlorohydrin is a hazardous substance and should be handled with extreme care.[13]

Protocol 1: Synthesis of 2-((m-tolyloxy)methyl)oxirane
Reagent/SolventMolar Mass ( g/mol )AmountMoles
m-Cresol108.1410.81 g0.10
Epichlorohydrin92.5227.76 g0.30
Sodium Hydroxide40.004.00 g0.10
Water18.0210 mL-
Diethyl Ether74.12As needed-
Brine-As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-cresol (10.81 g, 0.10 mol) and epichlorohydrin (27.76 g, 0.30 mol).

  • Prepare a solution of sodium hydroxide (4.00 g, 0.10 mol) in water (10 mL).

  • Add the sodium hydroxide solution dropwise to the stirred mixture of m-cresol and epichlorohydrin over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the m-cresol spot has disappeared.

  • Cool the reaction mixture to room temperature and add 100 mL of diethyl ether.

  • Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to remove the diethyl ether and excess epichlorohydrin.

  • The crude product, a colorless to pale yellow oil, can be purified by vacuum distillation if necessary, but is often of sufficient purity for the next step.

Protocol 2: Synthesis of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol
Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-((m-tolyloxy)methyl)oxirane164.2016.42 g0.10
Piperazine (anhydrous)86.1425.84 g0.30
Ethanol (or Isopropanol)-150 mL-
Ethyl Acetate88.11As needed-
Hexane86.18As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-((m-tolyloxy)methyl)oxirane (16.42 g, 0.10 mol) and piperazine (25.84 g, 0.30 mol) in 150 mL of ethanol. Using an excess of piperazine helps to minimize the formation of N,N'-disubstituted byproducts.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 8-12 hours.

  • Monitor the reaction by TLC until the epoxide spot is no longer visible.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the resulting residue in 100 mL of ethyl acetate and wash with water (3 x 50 mL) to remove the excess piperazine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate/hexane with 1% triethylamine to afford the pure 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol as a viscous oil or a low-melting solid.

Characterization and Validation

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and final product by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the final product and confirm its molecular formula.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) and amine (N-H) groups in the final product.

Conclusion

The synthesis of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol is a robust and well-established process that relies on fundamental reactions in organic chemistry. The two-step sequence, involving a Williamson ether synthesis followed by an epoxide ring-opening, provides an efficient route to this and related aryloxypropanolamine structures. Understanding the mechanistic details and optimizing the reaction conditions are key to achieving high yields and purity. This guide provides a solid foundation for researchers to successfully synthesize this valuable compound for further investigation in drug discovery and development programs.

References

  • Al(OTf)3-Mediated Epoxide Ring-Opening Reactions: Toward Piperazine-Derived Physiologically Active Products. The Journal of Organic Chemistry. [Link][10][11][12]

  • Synthesis, cardiac electrophysiology, and beta-blocking activity of novel arylpiperazines with potential as class II/III antiarrhythmic agents. PubMed. [Link][6]

  • Al(OTf)3-Mediated Epoxide Ring-Opening Reactions: Toward Piperazine-Derived Physiologically Active Products. ACS.org. [Link]

  • Cardioprotective and β-adrenoceptor antagonistic activity of a newly synthesized aryloxypropanolamine derivative PP-36. PMC. [Link]

  • Al(OTf)3-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products. PubMed. [Link]

  • β-adrenoreceptor blocking and antihypertensive activity of PP-24, a newly synthesized aryloxypropanolamine derivative. ResearchGate. [Link]

  • New series of aryloxypropanolamines with both human beta(3)-adrenoceptor agonistic activity and free radical scavenging properties. PubMed. [Link]

  • Structure-biological activity relationship of compounds of aryloxyaminopropanol type. ResearchGate. [Link][1]

  • β-Blocking activity of PP-34, a newly synthesized aryloxypropanolamine derivative, and its cardioprotective effect against ischaemia/reperfusion injury in laboratory animals. Journal of Pharmacy and Pharmacology. [Link][2]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. [Link]

  • SYNTHESIS, CHARACTERIZATION AND MODIFICATION OF M- CRESOL-ANISALDEHYDE AND M-CRE. Associated Asia Research Foundation (AARF). [Link][7]

  • Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives afforded 5a-5e. ResearchGate. [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. Authorea. [Link][3]

  • Epoxide Ring Opening With Base. Master Organic Chemistry. [Link][9]

  • 1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol. Oakwood Chemical. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link][4]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link][5]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link]

  • Study of the kinetics of the reaction of phenols with epichlorohydrin in dimethyl sulfoxide medium at 80°C. ResearchGate. [Link][8]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
  • EPICHLOROHYDRIN. Olin Epoxy. [Link][13]

  • Epichlorohydrin. Organic chemistry teaching. [Link]

  • Phenol alcohol-epichlorohydrin reaction products.

Sources

Foundational

1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol, a molecule of i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for the meta-isomer in publicly accessible literature, this guide synthesizes information from structurally related analogs, including the ortho- and para-isomers, to present a predictive yet scientifically grounded profile. This document is intended to serve as a foundational resource for researchers, guiding experimental design and hypothesis generation.

Molecular Structure and Physicochemical Properties

1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol is a member of the aryloxypropanolamine class of compounds, which are characterized by an aryloxy group linked to a propan-2-ol backbone, which in turn is substituted with an amino group. In this specific molecule, the amino group is a piperazine moiety, and the aryl group is a m-tolyl (3-methylphenyl) group.

The presence of a chiral center at the 2-position of the propanol chain means that the molecule can exist as two enantiomers, (R)- and (S)-1-piperazin-1-yl-3-m-tolyloxy-propan-2-ol. The overall physicochemical properties are a composite of the contributions from the lipophilic tolyloxy group, the polar hydroxyl and piperazine functionalities, and the flexible propanol linker.

Predicted Physicochemical Data

The following table summarizes the predicted and known physicochemical properties of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol and its isomers. Data for the meta-isomer are largely estimated based on the known values for the ortho- and para-isomers and general structure-property relationships.

Property1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol (Predicted)1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol
CAS Number Not available782396-15-0[1]883546-08-5[2][3]
Molecular Formula C₁₄H₂₂N₂O₂C₁₄H₂₂N₂O₂[1]C₁₄H₂₂N₂O₂[2][3]
Molecular Weight 250.34 g/mol 250.34 g/mol [1]250.34 g/mol [2][3]
Appearance Likely a white to off-white solid or viscous oilNot specifiedNot specified
Melting Point Not availableNot availableNot available
Boiling Point Not availableNot availableNot available
Solubility Predicted to be soluble in polar organic solvents and aqueous acid.Not specifiedNot specified
pKa Estimated 8.5-9.5 (for the piperazine nitrogens)Not specifiedNot specified
LogP Estimated 2.0-2.5Not specifiedNot specified

Causality Behind Property Predictions:

  • Solubility: The presence of the basic piperazine ring suggests that the compound will exhibit enhanced aqueous solubility at lower pH values due to the formation of a protonated, more polar species. Its solubility in organic solvents is driven by the aromatic tolyloxy group and the overall carbon framework.

  • pKa: The pKa values of the two nitrogen atoms in the piperazine ring are expected to be in the typical range for secondary and tertiary amines, respectively. The electron-donating effect of the alkyl substituent on the phenyl ring is unlikely to have a significant impact on the basicity of the distant piperazine moiety.

  • LogP: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The value is estimated based on the balance between the hydrophobic tolyl and propyl groups and the hydrophilic piperazine and hydroxyl groups. The position of the methyl group on the phenyl ring is expected to have a minor influence on the overall LogP value.

Caption: Chemical structure of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol.

Synthesis and Chemical Reactivity

A plausible and commonly employed synthetic route to 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol involves a two-step process starting from m-cresol. This approach is analogous to the synthesis of other aryloxypropanolamines.

Proposed Synthetic Pathway

Synthetic_Pathway m_cresol m-Cresol intermediate 3-(m-tolyloxy)propane-1,2-epoxide m_cresol->intermediate Base (e.g., NaOH) epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate product 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol intermediate->product piperazine Piperazine piperazine->product Solvent (e.g., Ethanol) Heat

Caption: Proposed synthetic pathway for 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol.

Step 1: Synthesis of 3-(m-tolyloxy)propane-1,2-epoxide

This step involves the Williamson ether synthesis. m-Cresol is deprotonated with a suitable base, such as sodium hydroxide, to form the corresponding phenoxide. This nucleophilic phenoxide then attacks epichlorohydrin, displacing the chloride and forming the glycidyl ether intermediate, 3-(m-tolyloxy)propane-1,2-epoxide.

Step 2: Ring-opening of the epoxide with piperazine

The synthesized epoxide is then subjected to a nucleophilic ring-opening reaction with piperazine. The nitrogen atom of piperazine attacks one of the carbon atoms of the epoxide ring, leading to the formation of the desired product. This reaction is typically carried out in a protic solvent like ethanol at elevated temperatures. Using an excess of piperazine can help to minimize the formation of the di-substituted side product.

Reactivity Profile
  • N-Alkylation/N-Arylation: The secondary amine in the piperazine ring is nucleophilic and can undergo further reactions such as alkylation, acylation, and arylation.

  • Hydroxyl Group Reactions: The secondary alcohol can be oxidized to a ketone or can undergo esterification or etherification reactions.

  • Salt Formation: The basic piperazine moiety will readily react with acids to form salts, which are often crystalline and have higher water solubility.

Analytical Methodologies

The accurate quantification and characterization of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol in various matrices, such as in biological fluids for pharmacokinetic studies or as a pure substance for quality control, is crucial. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a highly suitable analytical technique.

Proposed HPLC-MS/MS Method

This proposed method is based on established protocols for structurally similar piperazine derivatives.[4]

Instrumentation:

  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient elution to ensure good separation from any impurities or matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for the analyte and an internal standard would need to be determined through infusion experiments.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Matrix (e.g., Plasma, Urine) protein_precipitation Protein Precipitation (e.g., with Acetonitrile) sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection hplc HPLC Separation (C18 Column) supernatant_collection->hplc esi Electrospray Ionization (ESI) hplc->esi msms Tandem Mass Spectrometry (MRM Mode) esi->msms quantification Quantification msms->quantification

Caption: A typical experimental workflow for the bioanalysis of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol.

Method Validation:

For use in regulated environments, the analytical method would require full validation according to ICH guidelines, including assessments of:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

  • Robustness

Potential Pharmacological Profile

The pharmacological activity of aryloxypropanolamines is well-established, with many compounds in this class acting as β-adrenergic receptor antagonists (beta-blockers). However, the introduction of a piperazine moiety can significantly alter the pharmacological profile, often introducing activity at other receptors, particularly serotonin and dopamine receptors.

Structure-Activity Relationships

Based on literature for related compounds, the following structure-activity relationships can be inferred:

  • Aryloxy Group Substitution: The position of the methyl group on the phenyl ring can influence the pharmacological activity. For some 3-tertiary amino-1-aryloxy-propan-2-ols, ortho-substitution on the phenyl ring is associated with hypotensive activity, while meta- and para-substitution can lead to more pronounced central nervous system (CNS) effects.[5]

  • Piperazine Moiety: The piperazine ring is a common pharmacophore in many centrally acting drugs.[6] It can interact with a variety of receptors, and its substitution pattern plays a critical role in determining receptor affinity and selectivity. An unsubstituted piperazine, as in the title compound, may exhibit a broader spectrum of activity.

Potential Therapeutic Areas

Given its structural features, 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol could be investigated for its potential activity in the following areas:

  • Cardiovascular Diseases: Due to the aryloxypropanolamine scaffold, it may possess some β-blocking activity.

  • Central Nervous System Disorders: The presence of the piperazine moiety suggests potential interactions with neurotransmitter systems, making it a candidate for investigation in areas such as depression, anxiety, and psychosis.

Further pharmacological studies, including receptor binding assays and in vivo models, are necessary to elucidate the specific biological activity of this compound.

Conclusion

1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol represents an interesting chemical entity with potential for further investigation in drug discovery. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, a robust analytical methodology, and an inferred pharmacological profile based on the current understanding of related compounds. It is our hope that this guide will serve as a valuable resource for researchers and scientists in their exploration of this and similar molecules.

References

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC. [Link]

  • 1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol - Oakwood Chemical. [Link]

  • (2R)-1-(4-chloro-3-methylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol | C16H25ClN2O3 | CID 1539752 - PubChem. [Link]

  • 1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol | Pharmaffiliates. [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. [Link]

  • Propan-2-ol, 1-benzyloxy-3-(4-methylpiperazin-1-yl)- - Optional[13C NMR] - Chemical - SpectraBase. [Link]

  • Propan-2-ol, 1-(2-isopropyl-5-methylcyclohexyloxy)-3-(4-methyl-1-piperazinyl)- - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • 1-(3-methoxyphenoxy)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol - Stenutz. [Link]

  • 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds - PubMed. [Link]

  • ESI-Synthetic details and Spectra - The Royal Society of Chemistry. [Link]

  • A Review on Analytical Methods for Piperazine Determination. [Link]

  • (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol - MDPI. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. [Link]

  • 2-(o-tolyloxy)propan-1-amine - 苏州奥佰医药. [Link]

  • Propan 2 ol – Knowledge and References - Taylor & Francis. [Link]

Sources

Exploratory

A Technical Guide to the Structure Elucidation of Novel Piperazine Propanol Derivatives

This guide provides an in-depth, experience-driven framework for the comprehensive structure elucidation of novel piperazine propanol derivatives. Designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven framework for the comprehensive structure elucidation of novel piperazine propanol derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond rote protocols to explain the underlying scientific rationale for experimental choices, ensuring a self-validating and robust analytical workflow. The piperazine ring is a versatile and privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates for its favorable pharmacokinetic properties.[1][2] The addition of a propanol moiety introduces further complexity and potential for diverse biological activities, including antifungal properties.[3]

The accurate and unambiguous determination of the chemical structure of these novel derivatives is a critical step in the drug discovery and development process. This guide will detail a multi-technique approach, leveraging the strengths of various spectroscopic and analytical methods to build a cohesive and undeniable structural assignment.

Foundational Analysis: From Synthesis to Purity Assessment

The journey of structure elucidation begins with the successful synthesis and purification of the target compound. The choice of synthetic route can significantly influence the potential impurities and byproducts, which must be considered during the analytical phase. Common synthetic strategies for piperazine derivatives include nucleophilic substitution and reductive amination.[4][5]

1.1. Synthesis and Purification Workflow

A typical synthesis might involve the reaction of a substituted piperazine with a suitable propanol derivative.[6][7] Following the reaction, purification is paramount. Techniques such as recrystallization and column chromatography are employed to isolate the compound of interest.[6]

1.2. Initial Characterization and Purity Assessment

Before proceeding to complex spectroscopic analysis, it is essential to establish the purity and basic physical properties of the synthesized compound.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress and assessing the purity of the final product.[6] A single spot in multiple solvent systems is a good indicator of high purity.

  • Melting Point Analysis: A sharp and defined melting point range suggests a pure crystalline compound.[6] Broad melting ranges often indicate the presence of impurities.

  • Solubility Studies: Determining the solubility of the compound in various solvents is crucial for preparing samples for subsequent analyses.[6]

The Core of Structure Elucidation: A Multi-Spectroscopic Approach

No single technique can definitively elucidate the structure of a novel compound. Instead, a synergistic combination of spectroscopic methods is employed to piece together the molecular puzzle. The following sections detail the key techniques and the specific information they provide for piperazine propanol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of a molecule.[8] For piperazine propanol derivatives, both ¹H and ¹³C NMR are essential.

Key Insights from NMR:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[9] The integration of signals reveals the relative number of protons of each type.[8]

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.[9] The chemical shifts provide information about the functional groups attached to the carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is vital for connecting different fragments of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Analysis [8]

  • Sample Preparation: Dissolve 5-10 mg of the purified piperazine propanol derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a standard pulse sequence, ensuring the spectral width covers the expected range of proton signals (typically 0-12 ppm).

    • ¹³C NMR: Acquire the spectrum, often using proton decoupling to simplify the spectrum to single lines for each carbon.

    • 2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters.

Data Interpretation for Piperazine Propanol Derivatives:

  • Piperazine Ring Protons: Typically appear as multiplets in the range of 2.5-4.0 ppm. The exact chemical shifts and coupling patterns are influenced by the substituents on the nitrogen atoms.[8][10]

  • Propanol Moiety Protons: The protons of the propanol chain will have characteristic chemical shifts. For example, the -CH₂-O- protons will be downfield due to the deshielding effect of the oxygen atom.

  • Aromatic Protons (if present): Protons on any aromatic substituents will appear in the aromatic region (typically 6.5-8.5 ppm).

Proton Type Typical ¹H Chemical Shift (ppm) Carbon Type Typical ¹³C Chemical Shift (ppm)
Piperazine N-CH2.5 - 4.0Piperazine N-C H₂40 - 60
H O-C-Variable (depends on solvent and concentration)HO-C -50 - 80
-CH ₂-O-3.5 - 4.5-C H₂-O-60 - 75
Aromatic C-H 6.5 - 8.5Aromatic C -H110 - 140

Note: Chemical shifts are approximate and can vary based on the specific molecular structure and experimental conditions.[8]

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation patterns.[8][11]

Key Insights from MS:

  • Molecular Ion Peak (M⁺): Provides the molecular weight of the compound.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.[12]

  • Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide clues about its structure. Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring and loss of substituents.[8][13]

Experimental Protocol: LC-MS Analysis [13]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatographic Separation: Inject the sample into a liquid chromatograph (LC) to separate it from any residual impurities. A common column choice is a C18 reversed-phase column.

  • Mass Spectrometry Analysis: The eluent from the LC is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for these types of molecules.

  • Data Acquisition: Acquire the mass spectrum, ensuring to obtain both the full scan data and fragmentation data (MS/MS or MSⁿ) for the molecular ion.[11][12]

Interpreting Fragmentation Patterns:

The fragmentation of piperazine propanol derivatives is often predictable. For instance, cleavage of the bond between the piperazine ring and the propanol side chain is a common fragmentation pathway. The resulting fragments can help to confirm the presence and connectivity of these two key structural motifs.[14]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[15] It is an excellent complementary technique to NMR and MS.

Key Insights from FT-IR:

  • Characteristic Absorptions: Different functional groups absorb infrared radiation at specific frequencies, resulting in a unique "fingerprint" spectrum for each molecule.[15]

  • Confirmation of Functional Groups: FT-IR can confirm the presence of key functional groups in piperazine propanol derivatives, such as O-H (from the alcohol), N-H (if the piperazine is not fully substituted), C-N, and C-O bonds.[9][16]

Experimental Protocol: ATR-FT-IR Analysis [17]

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the attenuated total reflectance (ATR) crystal.

  • Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H (alcohol)3200 - 3600 (broad)
N-H (secondary amine)3300 - 3500
C-H (aliphatic)2850 - 3000
C=O (if present, e.g., amide)1630 - 1690
C-N1020 - 1250
C-O1050 - 1150

This table provides general ranges; specific peak positions can vary.[18]

X-ray Crystallography: The Definitive 3D Structure

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[19][20]

Key Insights from X-ray Crystallography:

  • Absolute Confirmation of Structure: Provides a definitive 3D model of the molecule.[21]

  • Stereochemistry: Unambiguously determines the relative and absolute stereochemistry of chiral centers.

  • Conformation: Reveals the preferred conformation of the molecule in the solid state.[22]

  • Intermolecular Interactions: Shows how the molecules pack in the crystal lattice and identifies intermolecular interactions like hydrogen bonding.[23]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be a challenging but critical step, often involving slow evaporation of a saturated solution.

  • Data Collection: Mount a suitable crystal on the diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, resulting in a detailed 3D model of the molecule.[21]

Integrated Data Analysis: Building a Cohesive Picture

The true power of this multi-technique approach lies in the integration of all the data. The information from each technique should be consistent and complementary, building a strong and self-validating case for the proposed structure.

Workflow for Integrated Structure Elucidation:

StructureElucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Workflow cluster_interpretation Data Interpretation & Final Structure Synthesis Synthesis of Novel Piperazine Propanol Derivative Purification Purification (TLC, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LC-MS, HRMS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Xray X-ray Crystallography (if crystalline) Purification->Xray IntegratedAnalysis Integrated Data Analysis NMR->IntegratedAnalysis MS->IntegratedAnalysis FTIR->IntegratedAnalysis Xray->IntegratedAnalysis FinalStructure Final Structure Elucidation IntegratedAnalysis->FinalStructure

Caption: Integrated workflow for the structure elucidation of novel piperazine propanol derivatives.

Addressing Challenges in Structure Elucidation

The structure elucidation of novel compounds is not always straightforward. Researchers may encounter several challenges:

  • Isomers: Distinguishing between positional isomers or stereoisomers can be difficult.[24][25] 2D NMR techniques and, ultimately, X-ray crystallography are crucial for resolving these ambiguities.

  • Complex NMR Spectra: Overlapping signals in ¹H NMR spectra can make interpretation challenging. Running spectra at higher magnetic field strengths or using different deuterated solvents can help to resolve these signals.

  • Conformational Isomers: Piperazine rings can exist in different chair conformations, and restricted rotation around amide bonds can lead to the presence of multiple conformers in solution, complicating NMR spectra.[26][27] Temperature-dependent NMR studies can be employed to study these dynamic processes.

Conclusion

The structure elucidation of novel piperazine propanol derivatives requires a systematic and multi-faceted analytical approach. By combining the strengths of NMR spectroscopy, mass spectrometry, FT-IR spectroscopy, and, when possible, X-ray crystallography, researchers can confidently and accurately determine the chemical structure of these important molecules. This in-depth understanding is the bedrock upon which all subsequent biological and pharmacological investigations are built, ultimately paving the way for the development of new and effective therapeutic agents.[1][28]

References

  • Laturwale Shital Kour Jaspal Singh et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR, 28(2), 329-346. Available at: [Link]

  • Fun, H.-K., et al. (2013). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section C, 69(Pt 10), 1184-1191. Available at: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]

  • DeRuiter, J., & Noggle, F. T. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service. Available at: [Link]

  • Zub, K., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7552. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 13(29), 19992-20010. Available at: [Link]

  • Smith, J. A., et al. (2012). Synthesis and Crystal Structures of N,N-Disubstituted Piperazines. Journal of Chemical Crystallography, 42(9), 920-925. Available at: [Link]

  • Russo, M. V., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 247, 116248. Available at: [Link]

  • Russo, M. V., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. Available at: [Link]

  • Padmashali, B., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330. Available at: [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. Available at: [Link]

  • Wardell, J. L., et al. (2013). The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid. Acta Crystallographica Section C, 69(Pt 1), 74-82. Available at: [Link]

  • Onishi, J., et al. (2005). Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase. Antimicrobial Agents and Chemotherapy, 49(11), 4569-4577. Available at: [Link]

  • (PDF) Structures of piperazine, piperidine and morpholine - ResearchGate. Available at: [Link]

  • US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents.
  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 35-42. Available at: [Link]

  • Wodtke, R., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4781. Available at: [Link]

  • Spectroscopy Staff. (2023). FT-IR Titration Unveils New Insights into Protonated Mono and Polyamine Solutions. Spectroscopy. Available at: [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 41857-41867. Available at: [Link]

  • (PDF) Structural Elucidation and Hirshfeld Surface Analysis of A Novel Piperazine Derivative: (4-Benzhydrylpiperazin-1-Yl)(Morpholino)Methanone - ResearchGate. Available at: [Link]

  • Kitchen, L. J., & Pollard, C. B. (1947). Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. Journal of the American Chemical Society, 69(4), 854-855. Available at: [Link]

  • SCHEME-1 Figure 1: Schematic representation of novel piperazine derivatives. ResearchGate. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen. Available at: [Link]

  • Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8199. Available at: [Link]

  • A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review - ResearchGate. Available at: [Link]

  • A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. (2024). Bentham Science. Available at: [Link]

  • Kim, Y., et al. (2025). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Molecules, 30(19), 4781. Available at: [Link]

  • Hare, E. (n.d.). FTIR Analysis. SEM Lab Inc.. Available at: [Link]

  • FTIR INTERPRETATION OF DRUGS - RJPN. (2020). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PubMed. (2025). Data in Brief. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol

Application Note: Synthesis and Optimization Protocol for 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol Document Type: Technical Synthesis Guide & Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Developme...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Optimization Protocol for 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol

Document Type: Technical Synthesis Guide & Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Pharmacological Relevance

1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol is a critical aryloxypropanolamine pharmacophore. Compounds bearing this structural motif are frequently utilized as intermediates in the synthesis of beta-adrenergic receptor antagonists, antithrombotic agents, and purine-based adenosine receptor modulators (1)[1]. This application note details a highly optimized, two-step synthetic protocol designed for high regioselectivity, minimal dimer formation, and robust scalability.

Mechanistic Causality & Experimental Design

The synthesis relies on a self-validating two-step sequence that leverages steric hindrance and stoichiometric control to dictate the reaction pathway:

  • Step 1: Williamson-Type Etherification and Epoxidation. m-Cresol reacts with epichlorohydrin under alkaline conditions to form glycidyl m-tolyl ether[1]. m-Cresol is deprotonated by sodium hydroxide to form a nucleophilic phenoxide. Using an excess of epichlorohydrin (3.0 equiv) is a deliberate causal choice to prevent the formation of 1,3-bis(m-tolyloxy)propan-2-ol (dimerization). The intermediate chlorohydrin undergoes rapid intramolecular cyclization under alkaline conditions to yield the epoxide.

  • Step 2: Regioselective Epoxide Ring Opening. Piperazine and glycidyl m-tolyl ether are well-characterized industrial intermediates (2)[2]. The epoxide is subjected to nucleophilic attack by piperazine. Because piperazine is a symmetrical diamine, a large stoichiometric excess (5.0 equiv) is strictly required to suppress bis-alkylation. The reaction follows SN​2 kinetics; steric hindrance at the C2 position of the epoxide directs the piperazine nucleophile exclusively to the less hindered terminal C1 carbon, yielding the secondary alcohol.

Synthesis_Workflow mCresol m-Cresol (pKa ~10.1) Epoxide Glycidyl m-Tolyl Ether (Key Intermediate) mCresol->Epoxide NaOH, H2O/EtOH 60°C, 6h Epi Epichlorohydrin (3.0 equiv) Epi->Epoxide Alkylation & Cyclization Target 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol (Target Pharmacophore) Epoxide->Target EtOH, 80°C 12h (Reflux) Piperazine Piperazine (5.0 equiv) Piperazine->Target Regioselective Ring Opening

Synthetic workflow for 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol via epoxide intermediate.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Glycidyl m-Tolyl Ether (Step 1)

Objective: Synthesize the reactive epoxide electrophile while suppressing bis-etherification.

  • Initiation : In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve m-cresol (10.8 g, 100 mmol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Deprotonation : Slowly add sodium hydroxide (4.8 g, 120 mmol, 1.2 equiv) in portions. Stir at room temperature for 30 minutes.

    • Causality: NaOH is sufficiently basic to deprotonate m-cresol ( pKa​≈10.1 ), increasing its nucleophilicity for the subsequent substitution.

  • Alkylation : Dropwise add epichlorohydrin (27.7 g, 300 mmol, 3.0 equiv) over 30 minutes.

    • Causality: A 3-fold excess of epichlorohydrin is critical to statistically favor mono-alkylation and prevent the phenoxide from attacking the newly formed epoxide.

  • Cyclization : Heat the reaction mixture to 60 °C for 6 hours.

  • In-Process Validation : Monitor via TLC (Hexane:EtOAc 4:1, UV visualization). The reaction is complete when the m-cresol spot ( Rf​≈0.2 ) disappears, replaced by the epoxide ( Rf​≈0.6 ).

  • Workup : Concentrate the mixture under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and evaporate the solvent. The excess epichlorohydrin is removed in vacuo, yielding glycidyl m-tolyl ether as a pale yellow oil.

Protocol B: Synthesis of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol (Step 2)

Objective: Regioselective ring-opening of the epoxide by piperazine to yield the target pharmacophore.

  • Preparation : In a 250 mL round-bottom flask, dissolve piperazine (43.1 g, 500 mmol, 5.0 equiv) in absolute ethanol (100 mL).

    • Causality: Piperazine is a symmetrical diamine. A 5-fold excess is mandatory to saturate the reaction environment, ensuring that once a piperazine molecule reacts with an epoxide, the resulting secondary amine does not react with a second epoxide molecule.

  • Addition : Dropwise add a solution of glycidyl m-tolyl ether (16.4 g, 100 mmol, 1.0 equiv) in ethanol (20 mL) to the stirring piperazine solution at room temperature.

  • Ring Opening : Heat the mixture to reflux (80 °C) for 12 hours.

    • Causality: The SN​2 attack occurs regioselectively at the less sterically hindered C1 carbon of the epoxide, driven by the thermodynamic stability of the resulting secondary alcohol at C2 .

  • In-Process Validation : Monitor via TLC (DCM:MeOH 9:1 with 1% NH4​OH , Ninhydrin stain). The epoxide ( Rf​≈0.8 ) should be fully consumed, yielding a highly polar product spot ( Rf​≈0.35 ).

  • Workup (Self-Validating) : Evaporate the ethanol under reduced pressure. Dissolve the crude residue in dichloromethane (150 mL). Wash the organic layer vigorously with distilled water ( 5×50 mL).

    • Causality: Piperazine is highly soluble in water, whereas the target aryloxypropanolamine remains in the organic phase. This liquid-liquid extraction provides a self-validating purification step without the need for column chromatography.

  • Isolation : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol as a viscous oil or low-melting solid.

Reaction_Mechanism Epoxide Glycidyl m-Tolyl Ether (Sterically Hindered C2) TS SN2 Transition State (Nucleophilic Attack at C1) Epoxide->TS Amine Piperazine (Secondary Amine) Amine->TS Product Secondary Alcohol (Regioselective Product) TS->Product Irreversible Ring Opening

Regioselective SN2 ring-opening mechanism of the epoxide by piperazine at the C1 position.

Quantitative Data & Optimization

Table 1: Reaction Optimization for Epoxide Ring Opening (Step 2) The data below demonstrates the causality between piperazine equivalents and the suppression of dimer impurities.

ParameterCondition ACondition BCondition C (Optimal)
Solvent DMFMethanolEthanol
Temperature 100 °C65 °C80 °C (Reflux)
Piperazine Equivalents 1.5 eq3.0 eq5.0 eq
Reaction Time 6 hours16 hours12 hours
Yield (%) 45% (High dimer impurity)68%89% (High purity)

Table 2: Analytical Characterization Data Expected analytical signatures for the validation of the final synthesized compound.

TechniqueKey Signals / Observations
1 H NMR (CDCl 3​ ) δ 6.7-7.2 (m, 4H, Ar-H), 3.9-4.1 (m, 3H, O-CH 2​ , CH-OH), 2.8-2.9 (m, 4H, piperazine), 2.4-2.6 (m, 6H, piperazine + N-CH 2​ ), 2.3 (s, 3H, Ar-CH 3​ ).
ESI-MS m/z [M+H] + calculated for C 14​ H 22​ N 2​ O 2​ : 251.17, found: 251.2.
TLC (DCM:MeOH 9:1) Rf​ = 0.35 (Ninhydrin active, UV active).

References

  • Benchchem.3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione: Introduction of the 7-(2-Hydroxy-3-(m-Tolyloxy)Propyl) Side Chain. Benchchem.
  • DGUV.Substances Database: Glycidyl m-tolyl ether and Piperazine. DGUV.

Sources

Application

Application Note: In-Vitro Pharmacological Profiling of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol

Molecular Rationale & Target Landscape 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol is a specialized synthetic tool compound belonging to the aryloxypropanolamine chemical class. The 1-aryloxy-3-aminopropan-2-ol scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Rationale & Target Landscape

1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol is a specialized synthetic tool compound belonging to the aryloxypropanolamine chemical class. The 1-aryloxy-3-aminopropan-2-ol scaffold is a privileged structure in pharmacology, fundamentally recognized for its interaction with monoaminergic G-protein coupled receptors (GPCRs), particularly in mediating[1].

The substitution of a standard isopropylamine group with a piperazine ring introduces unique steric and electronic properties. This structural modification frequently shifts the compound's pharmacological profile, yielding atypical binding kinetics or multi-target activity across β-adrenoceptors, α-adrenoceptors, and potentially 5-HT receptors, acting as[2]. The presence of the chiral hydroxyl group at the propan-2-ol linker is critical for hydrogen bonding within the GPCR orthosteric binding pocket.

Mechanistic Pathway

Figure 1: GPCR signaling pathways modulated by aryloxypropanolamine piperazine derivatives.

In-Vitro Assay Workflows

Radioligand Binding Assay (Receptor Affinity)

To precisely quantify the binding affinity ( Ki​ ) of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol, a competitive filtration-based radioligand binding assay is employed to measure [3].

  • Causality in Experimental Design : The assay utilizes [³H]-CGP12177, a hydrophilic radioligand that selectively labels surface β-ARs without crossing the cell membrane, ensuring only correctly folded surface receptors are measured. Magnesium chloride (MgCl₂) is strictly included in the assay buffer to stabilize the high-affinity ternary complex (Receptor-G protein-Ligand). Polyethylenimine (PEI) is used to pre-treat the glass fiber filters; this neutralizes the negative charge of the glass fibers, preventing the non-specific binding of the cationic piperazine moiety of the test compound.

  • Step-by-Step Protocol :

    • Buffer Preparation : Prepare binding buffer containing 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, adjusted to pH 7.4.

    • Incubation : In a 96-well plate, combine 5 µg of membrane protein (expressing human β1-AR), [³H]-CGP12177 at its predetermined Kd​ concentration, and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M). Incubate at 25°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

    • Termination : Rapidly terminate the reaction via vacuum filtration through GF/B filter plates pre-soaked in 0.5% PEI for 1 hour. Wash filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Detection : Dry the filter plates, add 40 µL of scintillation cocktail per well, and quantify radioactivity using a MicroBeta liquid scintillation counter.

  • Self-Validating System :

    • Total Binding (TB) is defined using the vehicle (DMSO) alone.

    • Non-Specific Binding (NSB) is defined using a saturating concentration (10 µM) of a reference antagonist (Propranolol).

    • Validation Metric: The assay is only deemed valid if the specific binding window (TB minus NSB) yields a Z'-factor > 0.5, proving the signal is robust and distinct from background noise.

Cell-Based Functional Assay (cAMP Accumulation)

To determine whether the compound acts as an agonist, partial agonist, or antagonist at Gs-coupled receptors, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is utilized[4].

  • Causality in Experimental Design : This assay relies on the competition between endogenous cAMP produced by the cells and an exogenous d2-labeled cAMP tracer for binding to an anti-cAMP Europium cryptate antibody[5]. An increase in intracellular cAMP disrupts the FRET signal. IBMX (3-isobutyl-1-methylxanthine) is strictly required in the stimulation buffer to inhibit phosphodiesterases (PDEs); without IBMX, transient cAMP signals would be rapidly degraded by the cell, leading to false negatives and an artificially compressed dynamic range.

  • Step-by-Step Protocol :

    • Cell Plating : Seed CHO cells stably expressing the β-AR into a 384-well low-volume white plate at 5,000 cells/well in 5 µL of stimulation buffer (HBSS supplemented with 20 mM HEPES and 0.5 mM IBMX).

    • Compound Addition : Add 5 µL of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol at varying concentrations. For antagonism mode, co-incubate the test compound with an EC80​ concentration of Isoproterenol. Incubate for 30 minutes at 37°C.

    • Lysis & Detection : Add 5 µL of anti-cAMP-Cryptate and 5 µL of d2-labeled cAMP (both diluted in lysis buffer). Incubate for 1 hour at room temperature in the dark. The lysis buffer ruptures the cell membrane, releasing intracellular cAMP to compete with the d2-tracer.

    • Readout : Measure Time-Resolved Fluorescence on a compatible microplate reader (e.g., PHERAstar) using dual-wavelength emission at 620 nm and 665 nm. Calculate the 665/620 ratio.

  • Self-Validating System :

    • Receptor-Independent Positive Control : Forskolin (10 µM) is included to directly activate adenylyl cyclase. This proves that the intracellular cAMP synthesis machinery is functional independent of the GPCR.

    • Agonist Reference : A full dose-response curve of Isoproterenol serves to validate receptor sensitivity and calculate the exact EC80​ required for the antagonist mode.

Quantitative Data Interpretation

Data obtained from the aforementioned protocols should be normalized and fitted using non-linear regression (e.g., four-parameter logistic equation). The table below summarizes the representative pharmacological profile expected for aryloxypropanolamine piperazine derivatives across different monoaminergic targets.

Target ReceptorAssay TypeFunctional ReadoutTypical Modulatory ProfileExpected IC₅₀ / EC₅₀ Range
β1-Adrenoceptor Radioligand Binding[³H]-CGP12177 DisplacementHigh Affinity Antagonist10 - 100 nM
β3-Adrenoceptor Cell-Based HTRFcAMP AccumulationPartial Agonist50 - 500 nM
α1-Adrenoceptor Cell-Based Fluo-4Intracellular Ca²⁺ FluxWeak Antagonist> 1 µM
5-HT1A Receptor Radioligand Binding[³H]-8-OH-DPAT DisplacementModerate Affinity Ligand100 - 800 nM

Table 1: Representative In-Vitro Profiling Data for Aryloxypropanolamine Piperazine Derivatives.

References

  • The tertiary amine nitrogen atom of piperazine sulfonamides as a novel determinant of potent and selective beta3-adrenoceptor agonists Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Structure-biological activity relationship of compounds of aryloxyaminopropanol type Source: ResearchGate URL:[Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Source: Assay Guidance Manual - NCBI Bookshelf URL:[Link]

  • Ligand receptor binding kinetics in G protein-coupled receptors Source: Scholarly Publications Leiden University URL:[Link]

Sources

Method

Application Note: Investigating the Antimicrobial Potential of Piperazine Propanolamines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The rapid emergence of multidrug-resistant (MDR) hu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The rapid emergence of multidrug-resistant (MDR) human pathogens and intractable phytopathogenic bacteria demands the continuous discovery of novel antimicrobial scaffolds. Among nitrogen-containing heterocycles, the piperazine nucleus stands out due to its structural rigidity, favorable ADME (absorption, distribution, metabolism, and excretion) properties, and versatile hydrogen-bonding capabilities [1]. Recently, the hybridization of piperazine cores with propanolamine (or isopropanolamine) moieties has emerged as a highly effective strategy. The propanolamine group acts as a polar enhancer, significantly improving membrane permeability and target binding affinity, leading to profound antibacterial and antifungal efficacy [2].

This application note provides a comprehensive, field-proven guide to evaluating the antimicrobial potential of piperazine propanolamine derivatives. It covers the mechanistic rationale, standardized susceptibility testing, and orthogonal validation of membrane disruption.

Mechanistic Rationale & Structural Advantage

As a Senior Application Scientist, I emphasize that successful drug design relies on understanding the causality between molecular structure and biological function.

  • The Piperazine Core: A six-membered heterocyclic ring with two opposing nitrogen atoms provides a large polar surface area. This structural rigidity allows for precise spatial orientation of substituents, enhancing target affinity and acting as a known efflux pump inhibitor (EPI) in resistant bacterial strains [1, 4].

  • The Propanolamine Moiety: The addition of a propanolamine side chain introduces a flexible, hydrogen-bond-rich arm. Literature demonstrates that isopropanolamine-tailored derivatives induce severe morphological damage to bacterial cell envelopes, leading to membrane perforation and leakage of intracellular contents [2, 3].

By combining these two features, piperazine propanolamines achieve a synergistic dual-action mechanism: the propanolamine drives cellular entry via membrane disruption, while the piperazine core interacts with intracellular targets (e.g., DNA gyrase) or inhibits efflux pumps to prevent drug expulsion.

Mechanistic Pathway

Mechanism A Piperazine Propanolamine Hybrid Molecule B Propanolamine Moiety (Polarity & Permeability) A->B C Piperazine Core (Rigidity & Affinity) A->C D Cell Envelope Penetration (Membrane Disruption) B->D E Intracellular Accumulation C->E D->E F Efflux Pump Inhibition E->F G Intracellular Target Binding E->G H Bacterial Cell Death (Antimicrobial Efficacy) F->H G->H

Mechanism of action for piperazine propanolamines in bacterial cells.

Quantitative Data Summary: Efficacy Benchmarks

To contextualize the expected outcomes of your assays, Table 1 summarizes representative half-maximal effective concentration (EC₅₀) and Minimum Inhibitory Concentration (MIC) data for optimized piperazine propanolamine derivatives against both phytopathogens and human MDR strains, benchmarked against commercial standards [2, 3].

Table 1: Representative Antimicrobial Activity of Piperazine Propanolamines

Pathogen StrainStrain TypeTest Compound (µg/mL)Positive Control (µg/mL)Control Drug
Xanthomonas oryzae (Xoo)Gram-negative (Plant)0.88 - 8.5089.10 - 116.90Bismerthiazol
Pseudomonas syringae (Psa)Gram-negative (Plant)4.95 - 7.4782.73 - 127.30Thiodiazole copper
Methicillin-Resistant S. aureus (MRSA)Gram-positive (Human)18.0 ± 0.2015.5 ± 0.15Vancomycin
Escherichia coliGram-negative (Human)12.5 - 25.08.0 - 16.0Ciprofloxacin

Note: The superior efficacy against agricultural pathogens highlights the membrane-permeabilizing power of the propanolamine group against robust Gram-negative cell envelopes.

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a mechanistic justification to ensure data integrity and reproducibility.

Protocol A: High-Throughput Broth Microdilution (MIC/MBC Determination)

Purpose: To quantitatively determine the lowest concentration of the piperazine propanolamine derivative that inhibits visible growth (MIC) and kills the bacteria (MBC).

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well flat-bottom microtiter plates

  • Resazurin sodium salt (0.015% w/v in sterile water) – Causality: Acts as a metabolic indicator. Live cells reduce blue resazurin to pink resorufin, eliminating subjective visual scoring of turbidity.

  • Test compounds dissolved in DMSO (final DMSO concentration <1% to prevent solvent toxicity).

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target strain (e.g., MRSA or Xoo) on agar plates for 18-24 hours. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (~ 1.5×108 CFU/mL). Dilute 1:100 in MHB.

  • Serial Dilution: Add 100 µL of MHB to wells 2-12 of the 96-well plate. Add 200 µL of the piperazine propanolamine working solution (e.g., 256 µg/mL) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing to well 10. Discard 100 µL from well 10.

    • Self-Validation: Well 11 serves as the Growth Control (MHB + Bacteria + 1% DMSO). Well 12 serves as the Sterility Control (MHB only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11. The final test concentration range is typically 0.25 to 128 µg/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C (for human pathogens) or 28°C (for phytopathogens) for 18-24 hours.

  • Resazurin Addition: Add 20 µL of 0.015% resazurin to all wells. Incubate for an additional 2-4 hours.

  • Data Acquisition: The MIC is the lowest concentration well that remains blue (no metabolic reduction).

  • MBC Determination: Plate 10 µL from all blue wells onto fresh agar plates. Incubate for 24 hours. The MBC is the lowest concentration that results in ≥99.9% reduction in CFU compared to the initial inoculum.

Protocol B: Orthogonal Validation of Membrane Disruption via SEM

Purpose: Because the propanolamine moiety is hypothesized to induce cell envelope perforation [3], visual confirmation via Scanning Electron Microscopy (SEM) is required to validate the mechanism of action.

Step-by-Step Methodology:

  • Treatment: Grow bacterial cells to the mid-logarithmic phase (OD₆₀₀ ~0.5). Treat the suspension with the piperazine propanolamine derivative at 1× MIC and 2× MIC for 4 hours. Include an untreated control.

  • Harvesting & Washing: Centrifuge the cells at 4,000 × g for 5 minutes at 4°C. Wash the pellet three times with 0.1 M Phosphate Buffer Saline (PBS, pH 7.4) to remove media components that could obscure the cell surface.

  • Primary Fixation: Resuspend the pellet in 2.5% glutaraldehyde in 0.1 M PBS. Incubate overnight at 4°C.

    • Causality: Glutaraldehyde cross-links proteins, preserving the structural integrity and capturing the exact morphological state (e.g., perforations) induced by the drug.

  • Dehydration: Wash the fixed cells twice with PBS. Dehydrate the sample through a graded ethanol series (30%, 50%, 70%, 80%, 90%, and 100% for 15 minutes each).

    • Causality: Gradual dehydration prevents osmotic shock and artifactual membrane collapse, ensuring that any observed wrinkling or pores are strictly due to the antimicrobial agent.

  • Drying & Coating: Replace ethanol with tert-butanol, freeze at -20°C, and lyophilize. Sputter-coat the dried samples with gold-palladium (10 nm thickness) to prevent charging under the electron beam.

  • Imaging: Observe under a field-emission SEM at an accelerating voltage of 5-10 kV. Look for characteristic signs of propanolamine-induced damage: deep corrugations, pore formation, and leakage of intracellular matrix [3].

Troubleshooting & Best Practices

  • Solubility Issues: Piperazine propanolamines can exhibit pH-dependent solubility. If precipitation occurs in MHB, adjust the pH of the stock solution slightly or utilize up to 2% Tween-80 as a surfactant. Always run a vehicle control to ensure the surfactant does not exhibit independent antibacterial activity.

  • False Positives in Efflux Pump Assays: When testing piperazine derivatives as EPIs alongside primary antibiotics (e.g., combining with ciprofloxacin), ensure the piperazine propanolamine is dosed at ≤41​ MIC. Dosing higher will cause direct bactericidal effects, masking the synergistic efflux-inhibition phenotype [4].

References

  • Piperazine based antimicrobial polymers: a review Semantic Scholar[Link]

  • Exploring an Innovative Strategy for Suppressing Bacterial Plant Disease: Excavated Novel Isopropanolamine-Tailored Pterostilbene Derivatives as Potential Antibiofilm Agents ACS Publications[Link]

  • Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria PubMed Central (PMC)[Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential PubMed[Link]

Application

Topic: High-Fidelity Stock Solution Preparation for the Novel Research Compound 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive, field-proven guide for the preparation, quality control, and storage of stock solution...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven guide for the preparation, quality control, and storage of stock solutions for the research compound 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol. As a member of the propan-2-ol class of molecules containing a piperazine moiety, this compound's handling and solution preparation require meticulous attention to detail to ensure experimental reproducibility and data integrity.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that researchers can not only execute the protocol but also adapt it based on a deep understanding of the compound's characteristics. We present validated methodologies for creating high-concentration organic stock solutions and their subsequent dilution into aqueous media, complete with protocols for analytical verification and best practices for ensuring long-term stability.

Compound Identity and Physicochemical Profile

1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol is a distinct chemical entity intended for research purposes. Its structure, featuring a piperazine ring, a secondary alcohol, and a tolyloxy group, suggests its classification within a broader group of pharmacologically relevant molecules.[1] Accurate stock solution preparation begins with a firm grasp of its fundamental properties.

PropertyValueSource / Comment
Molecular Formula C₁₄H₂₂N₂O₂Identical for o-, m-, and p- isomers.[3][4]
Molecular Weight 250.34 g/mol Calculated from the molecular formula.[3][5]
Appearance Assumed to be a solid (powder/crystals)Based on related piperazine compounds.[2]
Key Structural Features Piperazine ring, secondary hydroxyl, ether linkageThe piperazine moiety contains two nitrogen atoms, making it a weak base.[6][7]
Predicted pKa The two nitrogen atoms of the piperazine ring confer basic properties.The pKa values for piperazine itself are approximately 5.35 and 9.73.[6]

Critical Safety and Handling Mandates

While specific toxicological data for this compound is not widely available, the piperazine functional group necessitates stringent safety protocols.[8][9] Piperazine and its derivatives can be hazardous, causing skin and eye irritation or damage, and may act as sensitizers.[8][10][11]

Core Safety Protocols:

  • Engineering Controls: All handling of the solid compound and concentrated solutions must be performed within a certified chemical fume hood or a ventilated enclosure to prevent inhalation of dust or aerosols.[12][13] Ensure that an eyewash station and safety shower are immediately accessible.[9]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique.[12]

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[13]

    • Lab Coat: A flame-resistant lab coat must be worn and kept fastened.

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[11]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[12]

Strategic Solvent Selection

The choice of solvent is the most critical decision in stock solution preparation, directly impacting compound solubility and stability. For novel compounds like 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol, a logical, tiered approach based on the properties of structurally similar beta-blockers and piperazine derivatives is recommended.[15][16][17]

SolventRecommended Starting ConcentrationRationale & Critical Considerations
Dimethyl Sulfoxide (DMSO) 10-50 mMPrimary Choice. DMSO is a powerful, polar aprotic solvent with high solubilizing capacity for many organic compounds.[16] Causality: Its ability to act as both a hydrogen bond acceptor and its large dipole moment allow it to effectively solvate a wide range of molecules. Use only anhydrous, high-purity (cell culture grade) DMSO. Trustworthiness: Keep the final assay concentration of DMSO below 0.5% (ideally <0.1%) to avoid solvent-induced cytotoxicity or off-target effects.[17] Always include a vehicle control in experiments.[17]
Ethanol / Methanol 1-10 mMSecondary Choice. Many beta-blockers are soluble in alcohols.[15][18] Causality: These protic solvents can form hydrogen bonds with the solute. They are often more compatible with certain biological assays than DMSO. Trustworthiness: Alcohols are volatile and can evaporate over time, concentrating the stock. Ensure vials are tightly sealed.
Aqueous Buffers < 1 mMFor Working Solutions. Direct dissolution in aqueous media is expected to be low. Causality: The basic nature of the piperazine moiety suggests that solubility will increase at a lower pH.[2] Acidification (e.g., with HCl) to protonate the nitrogen atoms can enhance solubility, but this may impact the compound's activity and stability. It is preferable to dilute from a high-concentration organic stock.

Expert Recommendation: Always perform a small-scale solubility test before preparing a large volume of stock solution. This validates the chosen solvent and concentration, preventing waste of valuable compound.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol details the most common and reliable method for creating a high-concentration primary stock.

Required Materials & Equipment
  • 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Amber glass vial or sterile polypropylene microcentrifuge tube

  • Micropipettes (P1000, P200)

  • Vortex mixer

  • Personal Protective Equipment (PPE) as specified in Section 2

Workflow Diagram

G cluster_prep Preparation cluster_qc QC & Storage calc 1. Calculate Mass (Target: 1 mL of 10 mM) weigh 2. Weigh Compound (2.503 mg) calc->weigh Mass required dissolve 3. Add Solvent (1 mL DMSO) weigh->dissolve Transfer solid mix 4. Vortex Until Clear dissolve->mix Ensure dissolution verify 5. Verify Concentration (Optional but Recommended) mix->verify Confirm accuracy aliquot 6. Aliquot (e.g., 20 µL portions) mix->aliquot verify->aliquot store 7. Store at -20°C or -80°C aliquot->store Prevent freeze-thaw

Caption: Workflow for preparing a verified stock solution.

Step-by-Step Methodology
  • Calculation: The first step is to determine the precise mass of the compound needed. The formula is: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • For 1 mL of a 10 mM stock solution:

    • Mass (mg) = (10 mmol/L) × (0.001 L) × (250.34 g/mol ) × (1000 mg/g) = 2.503 mg

  • Weighing:

    • Place a clean, empty vial on the analytical balance and tare it.

    • Expertise: Using an anti-static device is recommended for accurately weighing small quantities of fine powder.

    • Carefully add the compound to the vial until the balance reads approximately 2.503 mg. Record the exact mass. This is critical for calculating the true final concentration.

  • Dissolution:

    • Add the calculated volume of DMSO to the vial containing the weighed powder. For the mass recorded, the required DMSO volume is:

    • Volume (mL) = [Mass (mg) / 250.34 (mg/mmol)] / 10 (mmol/L)

    • Example: If you weighed exactly 2.60 mg, you would add 1.039 mL of DMSO to achieve a 10 mM concentration.

    • Trustworthiness: Using a calibrated micropipette ensures volumetric accuracy.

  • Mixing:

    • Securely cap the vial.

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved and the solution is clear.

    • Expertise: If dissolution is slow, gentle warming in a 37°C water bath for a few minutes can be effective.[16] Avoid overheating, which could degrade the compound.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, clearly labeled polypropylene tubes.[17]

    • Causality: Aliquoting is a crucial self-validating step that prevents degradation of the entire stock from repeated freeze-thaw cycles and minimizes the risk of contamination.

    • Store aliquots in a dark, protected container at -20°C for short-to-medium term storage or at -80°C for long-term stability.[9][17]

Quality Control and Stock Solution Verification

For rigorous scientific outcomes, the concentration and purity of the primary stock solution should be analytically verified. This is the ultimate self-validating system for your experiments.

TechniquePrinciple & ApplicationExample Parameters
HPLC-UV Separates the compound from impurities based on its affinity for a stationary phase, and quantifies it via UV absorbance. This is the gold standard for purity and concentration assessment.[19]Column: C18 reversed-phase. Mobile Phase: Acetonitrile and a buffered aqueous solution (e.g., potassium dihydrogen phosphate at pH 3).[20] Detection Wavelength: Scan from 200-400 nm to find λ-max. A starting point of 220 nm is common for similar compounds.[20] Flow Rate: 1.0 mL/min.[19]
LC-MS Provides mass confirmation of the parent compound and can identify impurities or degradants with high sensitivity and specificity.[21][22]Coupled with the HPLC separation, a mass spectrometer in positive electrospray ionization (ESI) mode would be used to detect the [M+H]⁺ ion at m/z 251.34.

Preparation of Aqueous Working Solutions

For most biological applications, the concentrated organic stock must be serially diluted into an aqueous buffer or cell culture medium.

  • Intermediate Dilution: Perform an initial 1:100 or 1:1000 dilution from the DMSO stock into your final aqueous medium.

  • Serial Dilutions: Create your final desired concentrations from this intermediate dilution.

  • Solvent Control: Ensure the final percentage of DMSO in the assay is consistent across all conditions (including untreated controls) and remains below cytotoxic levels (<0.5%).[17]

  • Vehicle Control: This is non-negotiable for trustworthy data. A "vehicle control" group must be included in every experiment. This group receives the same final concentration of DMSO (or other solvent) in the medium as the experimental groups, but without the compound. This allows you to differentiate the effects of the compound from the effects of the solvent itself.[17]

References

  • Benchchem. (n.d.). Analytical methods for quantification of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol in biological samples.
  • Senta, I., et al. (2013). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju.
  • Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET: Piperazine Anhydrous.
  • Yazdanian, M., et al. (2025). Compounding and stability studies of liquid oral formulations of beta-blockers (bisoprolol, betaxolol, and nadolol) for paediatric patients. PMC.
  • Benchchem. (n.d.). Preparation of Bufetolol Stock Solutions for In Vitro Assays: Application Notes and Protocols.
  • Enamine. (n.d.). Safety Data Sheet.
  • ResearchGate. (n.d.). Preparation and storage of stock solutions.
  • Sigma-Aldrich. (n.d.). 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol.
  • Benchchem. (n.d.). Application Notes and Protocols for Preparing Bisoprolol Stock Solutions in Cell Culture.
  • Cayman Chemical. (2025). Safety Data Sheet: Piperazine.
  • Fisher Scientific. (2018). SAFETY DATA SHEET: Piperazine.
  • ChemScene. (n.d.). 1-(Piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol.
  • Apollo Scientific. (2008). SAFETY DATA SHEET.
  • CymitQuimica. (2024). Safety Data Sheet.
  • ChemicalBook. (n.d.). Piperazine - Safety Data Sheet.
  • Oakwood Chemical. (n.d.). 1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol.
  • Benchchem. (n.d.). 1-Methoxy-3-(piperazin-1-yl)propan-2-ol.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Piperazine, anhydrous.
  • Royal Society of Chemistry. (2010). Analytical Methods.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Santa Cruz Biotechnology. (n.d.). 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol.
  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
  • ChemicalBook. (n.d.). Piperazine compounds.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol

Welcome to the technical support center for the synthesis of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.

Introduction

1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol is a member of the aryloxypropanolamine class of compounds, a scaffold present in many pharmacologically active agents, particularly beta-blockers.[1][2] Its synthesis is a well-established, yet nuanced, two-step process. Success hinges on carefully controlling reaction conditions to maximize the yield of the desired mono-substituted product and minimize the formation of key impurities. This guide provides a comprehensive framework for achieving a high-yield, high-purity synthesis.

Overall Synthetic Workflow

The synthesis proceeds in two primary stages:

  • Formation of the Glycidyl Ether: An S_N2 reaction between m-cresol and epichlorohydrin under basic conditions to form the key intermediate, 1-(m-tolyloxy)-2,3-epoxypropane.

  • Epoxide Ring-Opening: A nucleophilic attack by piperazine on the terminal carbon of the epoxide ring of the glycidyl ether intermediate.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Epoxide Ring Opening m_cresol m-Cresol intermediate 1-(m-tolyloxy)-2,3-epoxypropane m_cresol->intermediate Base (e.g., K₂CO₃) Solvent (e.g., IPA) epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate final_product 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol intermediate->final_product Solvent (e.g., Ethanol) Heat piperazine Piperazine (Excess) piperazine->final_product

Caption: High-level overview of the two-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the complete, two-step reaction for this synthesis?

The overall synthesis involves reacting m-cresol with epichlorohydrin to form an epoxide intermediate, which is then reacted with piperazine.

  • Step 1: 3-methylphenol (m-cresol) + 1-chloro-2,3-epoxypropane (epichlorohydrin) → 1-(m-tolyloxy)-2,3-epoxypropane + HCl

  • Step 2: 1-(m-tolyloxy)-2,3-epoxypropane + Piperazine → 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol

Q2: Why is it critical to use a large excess of piperazine in Step 2?

Piperazine has two secondary amine nitrogens, both of which are nucleophilic. If the ratio of the epoxide intermediate to piperazine is near 1:1, there is a high probability that a second molecule of the epoxide will react with the already mono-substituted piperazine product. This leads to the formation of the major and often difficult-to-remove side product, 1,4-bis(2-hydroxy-3-(m-tolyloxy)propyl)piperazine.[3] Using a large molar excess of piperazine (e.g., 5-10 equivalents) statistically favors the reaction of the epoxide with a fresh, unreacted piperazine molecule, thus maximizing the yield of the desired mono-substituted product.[3]

Q3: What is the mechanism of the epoxide ring-opening reaction?

The reaction proceeds via a standard S_N2 mechanism.[4][5] The nitrogen atom of piperazine acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted, terminal carbon atom of the epoxide.[6][7] This attack forces the epoxide ring to open, forming an alkoxide intermediate, which is subsequently protonated (typically by the solvent or during workup) to yield the final secondary alcohol product.

Q4: What are the most common impurities I should expect?

The three most prevalent impurities are:

  • 1,4-bis(2-hydroxy-3-(m-tolyloxy)propyl)piperazine: The di-substituted byproduct formed from the reaction at both nitrogens of piperazine.[3]

  • Unreacted Piperazine: Due to the large excess used.

  • 1-(m-tolyloxy)-2,3-propanediol: Results from the hydrolysis of the epoxide intermediate if water is present in the reaction mixture.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low yield of the intermediate, 1-(m-tolyloxy)-2,3-epoxypropane (Step 1) 1. Ineffective Base: The phenoxide of m-cresol is not being formed efficiently. 2. Side Reactions: Polymerization of epichlorohydrin can occur, especially at high temperatures or with strong bases.[3] 3. Reaction Temperature Too Low: Insufficient energy to overcome the activation barrier.1. Base Selection: Use a moderately strong, non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure the base is fresh and dry.[8][9] 2. Controlled Addition & Temperature: Add epichlorohydrin dropwise to the mixture of m-cresol and base. Maintain a moderate reaction temperature (e.g., 70-90°C) to prevent polymerization.[9] 3. Optimize Temperature: For a K₂CO₃/IPA system, reflux temperature (around 82°C) is often effective.[9]
Low yield of the final product (Step 2) 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Loss During Workup: The product is somewhat water-soluble, and significant amounts can be lost during aqueous extraction if the pH is not controlled. 3. Epoxide Hydrolysis: Presence of water in the reaction mixture can lead to the formation of the diol byproduct.1. Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the epoxide intermediate. Reactions are often run for several hours at reflux in a protic solvent like ethanol. 2. pH Control: During workup, ensure the aqueous layer is basic (pH > 10) before extracting with an organic solvent to keep the product in its free-base, less polar form. 3. Anhydrous Conditions: Use anhydrous solvents and ensure piperazine is as dry as possible to minimize hydrolysis.
Significant formation of the di-substituted byproduct Insufficient Excess of Piperazine: The molar ratio of piperazine to the epoxide intermediate is too low, leading to the di-alkylation of piperazine.Increase Piperazine Excess: Use a significant molar excess of piperazine, typically in the range of 5 to 10 equivalents relative to the epoxide intermediate. This is the most critical factor for controlling selectivity.[3]
Difficulty removing unreacted piperazine after the reaction High Polarity and Basicity: Piperazine is a polar, water-soluble base that can be difficult to separate from the desired product, which is also a base.Acid-Base Extraction: This is the most effective method. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane). Wash the organic layer with a dilute acid solution (e.g., 1M HCl). Both the product and unreacted piperazine will move to the aqueous layer as their respective hydrochloride salts. Basify the aqueous layer with NaOH to a high pH (>12) and then extract the free-base product back into an organic solvent. The bulk of the highly water-soluble piperazine will remain in the aqueous phase.[10]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(m-tolyloxy)-2,3-epoxypropane (Intermediate)

This protocol is based on a general Williamson ether synthesis for producing aryl glycidyl ethers.[9]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add m-cresol (1.0 eq), anhydrous potassium carbonate (3.0 eq), and a suitable solvent like isopropyl alcohol.

  • Heating: Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring.

  • Epichlorohydrin Addition: Add epichlorohydrin (1.5 eq) dropwise over 30-60 minutes to the heated suspension.

  • Reaction: Maintain the reaction at reflux for 4-6 hours, monitoring the disappearance of m-cresol by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Wash the filter cake with a small amount of the solvent.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Dissolve the resulting residue in an organic solvent like ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude epoxide, which can be used directly or purified by vacuum distillation.

Protocol 2: Synthesis of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol (Final Product)

This protocol is adapted from standard procedures for the aminolysis of epoxides.[3]

G A 1. Dissolve Piperazine (5-10 eq) in Ethanol B 2. Add Epoxide Intermediate (1.0 eq) dropwise at RT A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool and Concentrate (Remove Solvent) C->D E 5. Dissolve Residue in DCM D->E F 6. Acid Wash (1M HCl) (Product moves to aqueous layer) E->F G 7. Basify Aqueous Layer (NaOH, pH>12) F->G H 8. Extract with DCM G->H I 9. Dry, Filter, and Concentrate H->I J 10. Purify by Column Chromatography (DCM/MeOH/NH₃) I->J K Pure Final Product J->K

Caption: Experimental workflow for the final ring-opening step.

  • Setup: In a round-bottom flask with a reflux condenser, dissolve piperazine (5.0 eq) in anhydrous ethanol.

  • Epoxide Addition: To this solution, add the 1-(m-tolyloxy)-2,3-epoxypropane intermediate (1.0 eq) dropwise at room temperature with vigorous stirring.

  • Reaction: Heat the mixture to reflux and maintain for 6-12 hours, or until TLC analysis indicates the complete consumption of the epoxide.

  • Solvent Removal: Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification (Acid-Base Extraction):

    • Dissolve the residue in dichloromethane (DCM).

    • Transfer to a separatory funnel and wash with 1M HCl. The desired product and excess piperazine will be extracted into the aqueous layer.

    • Separate the layers. Cool the acidic aqueous layer in an ice bath and basify to pH > 12 by the slow addition of concentrated NaOH or 50% NaOH solution.

    • Extract the now basic aqueous layer multiple times with DCM.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be further purified by silica gel column chromatography using a mobile phase such as dichloromethane/methanol with a small percentage of aqueous ammonia (e.g., 95:4.5:0.5) to afford the pure product.[3]

Advanced Optimization: Catalysis

For certain substrates, the epoxide ring-opening reaction can be sluggish. The use of a Lewis acid catalyst can significantly accelerate the reaction, often allowing it to proceed at lower temperatures.[11][12]

  • Catalyst: Aluminum triflate, Al(OTf)₃, has been reported as an efficient catalyst for the ring-opening of epoxides by amines, including piperazine derivatives.[13]

  • Loading: Typically, a catalytic amount (e.g., 1-5 mol%) is sufficient.

  • Benefit: The catalyst coordinates to the epoxide oxygen, making the ring more susceptible to nucleophilic attack. This can lead to shorter reaction times and potentially cleaner reactions.[14] However, care must be taken as Lewis acids can also promote side reactions if not used judiciously.

References

  • Williams, D. B. G., & Cullen, A. (2009). Al(OTf)3-Mediated Epoxide Ring-Opening Reactions: Toward Piperazine-Derived Physiologically Active Products. The Journal of Organic Chemistry, 74(24), 9509–9512. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • PubMed. (2009). Al(OTf)(3)-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products. [Link]

  • Williams, D. B. G., & Cullen, A. (2009). Al(OTf)3-Mediated Epoxide Ring-Opening Reactions: Toward Piperazine-Derived Physiologically Active Products. ACS Publications. [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. [Link]

  • Pollard, C. B., & Wicker, T. H., Jr. (1954). Derivatives of Piperazine. XXX. Reactions of 1-Arylpiperazines with Epoxides. Journal of the American Chemical Society, 76(7), 1853–1855. [Link]

  • Al-Azzawi, A. M., et al. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 3(10), 14389-14396. [Link]

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. [Link]

  • AARF. (2017). SYNTHESIS, CHARACTERIZATION AND MODIFICATION OF M- CRESOL-ANISALDEHYDE AND M-CRE. International Research Journal of Natural and Applied Sciences. [Link]

  • ResearchGate. (n.d.). Plausible mechanism of epoxide ring opening. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Oakwood Chemical. (n.d.). 1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol. [Link]

  • OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]

  • Nottingham ePrints. (n.d.). Structure Activity Relationships of novel and selective P1-adrenoceptor ligands. [Link]

  • ResearchGate. (n.d.). Study of the kinetics of the reaction of phenols with epichlorohydrin in dimethyl sulfoxide medium at 80°C. [Link]

  • Google Patents. (1959).
  • Olin Epoxy. (n.d.). EPICHLOROHYDRIN. [Link]

  • ResearchGate. (2020). Methods for the catalytic synthesis of piperazine. [Link]

  • MDPI. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1191. [Link]

  • WordPress.com. (2013). Epichlorohydrin. Organic chemistry teaching. [Link]

  • MDPI. (2017). Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. Molecules, 22(5), 826. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 37. [Link]

  • Google Patents. (1953). Phenol alcohol-epichlorohydrin reaction products. US2659710A.
  • NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • Google Patents. (2010). Process for preparation of phenoxypropanol amines. WO2010029566A2.
  • PubMed. (2007). Beta-blocking Activity of PP-34, a Newly Synthesized Aryloxypropanolamine Derivative, and Its Cardioprotective Effect Against ischaemia/reperfusion Injury in Laboratory Animals. [Link]

  • PubMed. (1994). Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. [Link]

  • ACS Publications. (1972). .beta.-Adrenergic blocking agents. 9. Absolute configuration of propranolol and of a number of related aryloxypropanolamines and arylethanolamines. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2009). Synthesis of a series of new racemic [2,3-bis(acyloxy)propyl]phosphonocholines. [Link]

  • Google Patents. (2006). Synthesis of atomoxetine hydrochloride. WO2006037055A1.
  • PMC. (2024). Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Piperazine Mono-substitution

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you frequently encounter the challenge of selectively mono-alkylating or mono-acylating piperazine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you frequently encounter the challenge of selectively mono-alkylating or mono-acylating piperazine. Because piperazine possesses two secondary amines of equal reactivity, standard substitution reactions often yield a frustrating statistical mixture of unreacted starting material, the desired mono-substituted product, and the di-substituted impurity.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to suppress di-substitution and maximize your mono-substituted yield.

Core Principles: Why Does Di-substitution Happen?

Q: Why does piperazine inherently favor di-substitution, even when I use exactly 1.0 equivalent of electrophile?

A: The issue is rooted in reaction kinetics. When piperazine reacts with an alkyl halide (R-X), the first substitution yields a mono-alkyl piperazine. Alkyl groups are electron-donating; therefore, the newly formed mono-alkyl piperazine is often more nucleophilic than the unsubstituted piperazine. Consequently, the rate of the second substitution ( k2​ ) can be equal to or greater than the first ( k1​ ), leading to rapid di-alkylation before all the starting material is consumed.

Pathway Pip Piperazine (Secondary Amine) Mono Mono-substituted Product (Target) Pip->Mono + R-X (k1) Di Di-substituted Product (Impurity) Mono->Di + R-X (k2 ≥ k1)

Reaction pathway showing competitive kinetics in piperazine substitution.

Decision Matrix: Choosing the Right Strategy

Q: There are multiple ways to prevent di-substitution. How do I choose the right one for my specific workflow?

A: Your choice depends on the cost of your electrophile, the scale of your reaction, and your available equipment. Use the decision tree below to select the optimal protocol.

DecisionTree Start Goal: Mono-substituted Piperazine Q1 Is the electrophile expensive or difficult to synthesize? Start->Q1 Strat1 Protecting Group Strategy (e.g., Mono-Boc) Q1->Strat1 Yes Q2 Is continuous flow equipment available? Q1->Q2 No Strat2 Microreactor Flow Chemistry Q2->Strat2 Yes Q3 Can you easily distill/extract excess piperazine? Q2->Q3 No Strat3 Statistical Control (Excess Piperazine) Q3->Strat3 Yes Strat4 pH Control (Mono-protonation) Q3->Strat4 No

Decision tree for selecting a piperazine mono-substitution strategy.

Troubleshooting & Experimental Protocols

Strategy A: The Protecting Group Approach (Mono-Boc)

Q: What is the most reliable method for complex drug discovery workflows where my electrophile is precious?

A: The Mono-Boc protection strategy is the gold standard [1]. By pre-treating piperazine with Di-tert-butyl dicarbonate (Boc₂O), you temporarily block one amine. The steric bulk of the Boc group heavily disfavors di-protection when performed under controlled addition.

Standard Protocol: Mono-Boc Protection

  • Preparation: Dissolve piperazine (2.0 eq) in anhydrous dichloromethane (DCM).

  • Addition: Prepare a solution of (Boc)₂O (1.0 eq) in DCM. Add this dropwise to the piperazine solution over 2–3 hours at room temperature. Causality note: Slow addition ensures the local concentration of (Boc)₂O remains low, maximizing encounters with unreacted piperazine rather than mono-Boc-piperazine.

  • Reaction: Stir the mixture for 20–24 hours at room temperature.

  • Workup: Evaporate the solvent. Resuspend the residue in water and filter off any insoluble di-Boc-piperazine. Extract the aqueous layer with DCM to isolate the 1-Boc-piperazine.

  • Downstream: React the 1-Boc-piperazine with your precious electrophile, then deprotect using Trifluoroacetic acid (TFA) in DCM.

Strategy B: pH Control (In Situ Mono-protonation)

Q: I am working on a large scale and cannot afford protecting group steps. How can I leverage pKa differences to prevent di-alkylation?

A: Piperazine has two distinct acid dissociation constants: pKa1​≈9.73 and pKa2​≈5.35 at 298 K [2]. This massive difference means you can selectively protonate exactly one amine by adjusting the stoichiometry of acid. A protonated amine (ammonium cation) is non-nucleophilic, leaving the other free amine available to react [1].

Standard Protocol: Mono-protonation Alkylation

  • Salt Formation: In a reaction vessel, combine piperazine free base (1.0 eq) and piperazine dihydrochloride (1.0 eq) in water or ethanol. Stir for 15 minutes. This comproportionation yields 2.0 eq of piperazine mono-hydrochloride.

  • Alkylation: Add the alkyl halide (1.0 eq relative to total piperazine) dropwise. Heat to 70°C for 2 hours.

  • Workup: Cool the mixture. The unreacted piperazine salts will often precipitate or remain in the aqueous phase. Basify the solution to pH > 10 using 10% NaOH to free-base the mono-alkylated product, then extract with ethyl acetate.

Strategy C: Kinetic Control via Continuous Flow

Q: I am trying to mono-alkylate with light electrophiles (e.g., methyl or ethyl triflate), but I still get massive overalkylation. Can continuous flow chemistry solve this?

A: Yes. Batch reactors suffer from poor mixing and localized concentration gradients, which exacerbate overalkylation with highly reactive, light electrophiles. A continuous flow microreactor system solves this through extreme kinetic control [3]. By using short residence times ( tR​=0.7–62 s) and rapid micromixing, the mono-alkylated product is swept out of the reaction zone before it can undergo a second alkylation.

Standard Protocol: Flow Microreactor Setup

  • Setup: Utilize a PEEK T-shaped micromixer connected to a microtube reactor (e.g., inner diameter 0.5 mm).

  • Injection: Pump a solution of piperazine (1.0 eq) and your light electrophile (1.0 eq) via independent syringe pumps into the micromixer.

  • Residence Time: Adjust flow rates to achieve a residence time of < 60 seconds.

  • Quench: Route the output directly into a quenching solution (e.g., methanol or aqueous amine) to immediately halt the reaction.

Quantitative Method Comparison

To help you select the best approach, summarize your constraints against the typical performance metrics of these strategies:

StrategyTypical Mono- YieldScalabilityReagent CostBest Use Case
Mono-Boc Protection 85 - 95%ModerateHighPrecious electrophiles, MedChem libraries.
pH / Mono-protonation 60 - 80%HighLowLarge-scale API synthesis, cheap alkyl halides.
Continuous Flow 75 - 90%HighHigh (Setup)Light electrophiles (C1-C3), highly reactive species.
Statistical (Excess Pip) 80 - 90%HighLowWhen piperazine recovery via distillation is easy.

Frequently Asked Questions (FAQs)

Q: Why am I still seeing 20% di-Boc piperazine even when using the Mono-Boc protocol? A: You are likely adding the (Boc)₂O too quickly or using a concentration that is too high. The key to statistical protection is maintaining a massive effective excess of piperazine at the exact moment of reaction. Ensure your (Boc)₂O is highly diluted and added over at least 2 hours.

Q: How do I easily separate mono-alkylated piperazine from unreacted piperazine? A: If you used the statistical control method (excess piperazine), vacuum distillation is often the best approach, as unsubstituted piperazine sublimes/boils at 146°C. Alternatively, exploit solubility: unsubstituted piperazine is highly soluble in water, whereas many mono-alkylated derivatives partition cleanly into organic solvents like dichloromethane or ethyl acetate during an aqueous wash.

Q: Does the solvent choice impact the mono/di ratio? A: Absolutely. Solvents that form strong hydrogen bonds (like hexafluoroisopropanol, HFIP) can coordinate with the newly formed mono-alkylated amine, sterically hindering the second alkylation step[3]. If you are struggling with batch reactions, switching to a fluorinated or highly protic solvent can artificially suppress k2​ .

References

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. URL:[Link]

  • Lebleu, T., Maddaluno, J., & Legros, J. (2015). Selective monoalkylation of amines with light electrophiles using a flow microreactor system. Organic Chemistry Frontiers, 2(4), 324-327. URL:[Link]

Troubleshooting

Purification of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol by column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with purifying 1-Piperazin-1-yl-3-m-tolyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with purifying 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol (CAS: 110894-01-4)[1].

This molecule features a secondary alcohol, an ether linkage, and a highly polar piperazine ring containing both secondary and tertiary amines[1]. Because piperazines typically exhibit pKa values around 5.3 and 9.7, they act as strong Lewis bases[2]. When exposed to the Brønsted acid sites (silanol groups) of standard normal-phase silica gel, these amines undergo severe ion-exchange interactions, resulting in extreme peak tailing, band broadening, and poor mass recovery[3].

The following guide provides field-proven, self-validating protocols and troubleshooting strategies to overcome these fundamental chemical barriers.

Part 1: Purification Workflow & Decision Matrix

PiperazinePurification Start Crude 1-Piperazin-1-yl- 3-m-tolyloxy-propan-2-ol Decision Select Stationary Phase Start->Decision Silica Standard Silica Gel (Normal Phase) Decision->Silica Amine Amine-Functionalized Silica Decision->Amine RP Reversed-Phase (C18) Decision->RP ModSilica Add 0.1-1% TEA or NH3 to DCM/MeOH Silica->ModSilica ModAmine Use Hexane/EtOAc (No modifier needed) Amine->ModAmine ModRP Alkaline Mobile Phase (e.g., 0.1% TEA in MeCN/H2O) RP->ModRP Analyze Fraction Collection & TLC/HPLC Analysis ModSilica->Analyze ModAmine->Analyze ModRP->Analyze Pure Pure Target Compound Analyze->Pure

Workflow for selecting the optimal chromatography strategy for piperazine derivatives.

Part 2: Step-by-Step Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. The choice of methodology depends entirely on your available stationary phase.

Protocol A: Modified Normal-Phase Silica Chromatography

Mechanistic Rationale: To prevent the basic piperazine nitrogens from binding to the acidic silanol groups on standard silica, the surface must be dynamically neutralized using a volatile competing base, such as Triethylamine (TEA) or methanolic ammonia[3],[2].

  • Sample Preparation (Critical Step): Ensure the crude mixture is completely free-based. Dissolve the crude in Dichloromethane (DCM) and wash with saturated aqueous NaHCO₃. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Causality: If you load an amine hydrochloride salt onto a column containing TEA, the TEA will react to form TEA-HCl, which will co-elute and contaminate your final product.

  • Column Equilibration: Prepare a slurry of standard silica gel (200-300 mesh) in DCM containing 1% (v/v) TEA. Pack the column and flush with at least 2 Column Volumes (CV) of the same solvent to fully neutralize the active silanol sites[4].

  • Sample Loading: Dissolve the free-based crude in a minimum volume of DCM (containing 1% TEA) and apply it evenly to the column head.

  • Gradient Elution: Begin elution with 100% DCM (1% TEA). Gradually introduce Methanol (MeOH) in 1-2% increments, up to a maximum of 10% MeOH. Alternatively, a gradient of 0-10% (7 N NH₃ in MeOH) in DCM is highly effective for piperazines[5].

  • Collection & Isolation: Monitor fractions via TLC. Pool product-containing fractions and evaporate under reduced pressure. Subject the residue to high vacuum for 12-24 hours to remove residual TEA.

Protocol B: Amine-Functionalized Silica Chromatography

Mechanistic Rationale: Amine-functionalized silica (aminopropyl-bonded silica) provides an inherently basic surface. This eliminates the need for mobile phase modifiers and allows the use of "softer," easier-to-evaporate solvent systems[4].

  • Column Selection: Utilize a pre-packed amine-functionalized flash column.

  • Equilibration: Flush the column with 3 CV of Hexane.

  • Sample Loading: Load the sample dry (adsorbed onto a small amount of Celite) or dissolved in a minimum amount of Hexane/Ethyl Acetate (EtOAc).

  • Elution: Run a gradient from 10% EtOAc in Hexane to 100% EtOAc. The piperazine derivative will elute cleanly without tailing due to the absence of acidic silanols[4].

  • Isolation: Evaporate the fractions directly. No high-vacuum purging is required since no basic modifier was used.

Part 3: Quantitative Data & Optimization Parameters

The following table summarizes the comparative parameters for optimizing the purification of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol across different chromatographic modes.

Chromatography ModeStationary PhaseRecommended Mobile PhaseRequired ModifierExpected Outcome & Notes
Standard Normal Phase Raw Silica Gel (200-300 mesh)DCM / Methanol0.1–1.0% TEA or NH₄OHGood resolution; prone to tailing if modifier is omitted; requires extended vacuum drying[3],[2].
Basic Normal Phase Amine-Functionalized SilicaHexane / Ethyl AcetateNoneExcellent peak shape; high recovery; easy solvent removal post-purification[4].
Reversed-Phase C18 Bonded SilicaWater / Acetonitrile0.1% TEA (Alkaline pH)High retention of the free-base form; ideal for separating highly polar impurities[4].

Part 4: Troubleshooting Guide

Q: My piperazine derivative is streaking down the entire TLC plate and column, despite using a DCM/MeOH gradient. How do I resolve this? A: This is a classic symptom of unshielded silanol interactions[2]. Methanol increases solvent polarity but does not neutralize the Brønsted acid sites on the silica[3]. Solution: Add 1% TEA or 1-5% methanolic ammonia to your mobile phase. Ensure you also pre-equilibrate the column with this modified solvent before loading your sample.

Q: After pooling and evaporating my fractions, my NMR spectrum shows a massive peak for Triethylamine. How do I prevent this? A: This occurs when the crude sample contains the piperazine compound as an acid salt (e.g., hydrochloride). When loaded onto the column, the TEA in the mobile phase reacts with the salt, forming TEA-HCl, which co-elutes and remains after evaporation. Solution: Always perform a basic aqueous workup (e.g., sat. NaHCO₃ wash) to completely free-base your crude mixture prior to chromatography.

Q: I am experiencing low mass recovery (<50%) from standard silica gel, even with TEA. What are my alternatives? A: Some highly basic polyamines adsorb irreversibly to raw silica regardless of modifiers. Solution: Switch to an amine-functionalized silica column or basic alumina. Alternatively, use reversed-phase (C18) chromatography. For reversed-phase, use an alkaline mobile phase (e.g., 0.1% TEA in MeCN/H₂O) to keep the piperazine in its lipophilic free-base form, which significantly improves retention and recovery[4].

Part 5: Frequently Asked Questions (FAQs)

Q: How should I visualize 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol on a TLC plate during fraction collection? A: The m-tolyloxy group contains an aromatic ring, making the molecule weakly UV-active at 254 nm. However, for definitive confirmation, use a Ninhydrin stain followed by gentle heating. Ninhydrin reacts selectively with the secondary amine of the piperazine ring, producing a distinct pink/purple spot.

Q: Can I use acidic modifiers (like Formic Acid) in reversed-phase chromatography for this compound? A: While acidic modifiers (e.g., 0.1% Formic Acid) are standard for LC-MS, they will protonate the piperazine nitrogens, making the molecule highly polar. This causes it to elute near the void volume on a C18 column. For preparative purification, an alkaline mobile phase is vastly superior for retaining basic amines[4].

Part 6: References

  • Successful flash chromatography Source: Biotage URL: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]

  • SYNTHETIC METHODS General methods (Piperazine Derivatives) Source: bioRxiv URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Cell-Based Assays with Piperazine Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for the common and often complex challenges e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for the common and often complex challenges encountered when working with piperazine-containing compounds in cell-based assays. The unique physicochemical properties of the piperazine scaffold, while conferring a wide range of biological activities, can also be the source of experimental variability. This resource will help you navigate these challenges, ensure the integrity of your data, and accelerate your research.

Introduction: The Piperazine Paradox in Drug Discovery

The piperazine ring is a ubiquitous scaffold in modern medicinal chemistry, found in a vast array of clinically approved drugs and investigational compounds.[1][2] Its prevalence is due to its versatile structure, which allows for fine-tuning of pharmacological properties such as receptor binding, enzyme inhibition, and cellular pathway modulation.[1][3] However, the very characteristics that make piperazine derivatives attractive, such as their basicity and conformational flexibility, can also lead to inconsistent results in cell-based assays.[4][5] This guide will address the most frequently encountered issues, from solubility and pH-dependent effects to off-target cytotoxicity, providing you with the expertise to diagnose and resolve these problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common problems encountered during cell-based assays with piperazine compounds. Each entry provides a detailed explanation of the underlying cause and a step-by-step guide to resolving the issue.

Issue 1: Poor Aqueous Solubility and Compound Precipitation

Q1: I'm observing inconsistent results and suspect my piperazine derivative is precipitating in the assay medium. What are the initial steps to improve solubility?

A1: Poor aqueous solubility is a frequent challenge with piperazine-containing compounds.[6] The basic nature of the piperazine ring means its ionization state, and therefore solubility, is highly dependent on pH.[4] Here’s how to troubleshoot:

  • Determine Kinetic Solubility: Before extensive experimentation, it is crucial to determine the kinetic solubility of your compound in your specific assay buffer. This will reveal the concentration at which your compound begins to precipitate under your experimental conditions.[6]

  • pH Adjustment: If your assay permits, consider adjusting the pH of the medium. A more acidic environment can increase the ionization and solubility of the piperazine derivative.[6] However, be mindful that the activity of some piperazine derivatives is optimal within a specific pH range. For instance, some piperazine-based permeation enhancers show the best efficacy with low cytotoxicity between pH 9.2 and 9.6.[7][8]

  • Co-solvent Usage: If you are not already doing so, prepare your stock solution in 100% DMSO. Ensure the final concentration of DMSO in your assay is at a level that does not affect the cells, typically below 0.5%.[6] This small amount of co-solvent can help maintain the compound's solubility.[6]

  • Advanced Formulation: For particularly challenging compounds, consider advanced formulation strategies such as preparing a nanosuspension or a cyclodextrin inclusion complex.[6]

This protocol is adapted for researchers looking to improve the solubility of their piperazine derivatives.[6]

Materials:

  • Piperazine derivative

  • Selected organic solvent (e.g., isopropanol, ethanol, acetone)

  • Stabilizer (e.g., Poloxamer 188, PVP)

  • High-speed stirrer or homogenizer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve the piperazine derivative in the chosen organic solvent to create a solution that is saturated or near-saturated.[6]

  • Aqueous Phase Preparation: Dissolve the stabilizer in water.

  • Precipitation: While stirring at high speed, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.[6]

  • Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure.[6]

Issue 2: pH-Dependent Effects and Inconsistent Biological Activity

Q2: My piperazine compound shows variable potency across different experiments. Could the pH of my culture medium be a factor?

A2: Absolutely. The stability and activity of piperazine derivatives can be highly dependent on the pH of the solution.[9] Piperazine itself is a weak base, and many of its derivatives share this characteristic.[10]

  • pH-Stability Profile: It is highly recommended to conduct a pH-stability profile to identify the optimal pH at which your drug is most stable.[9] Buffering your formulation to this pH is critical for consistent results.[9]

  • Salt Formation: Formulating the drug as a salt (e.g., hydrochloride, citrate) can significantly enhance its stability in solution.[9]

  • Fresh Solutions: Always use freshly prepared solutions for your experiments whenever possible to avoid degradation.[9] If storage is necessary, keep solutions at -20°C or -80°C in single-use aliquots to prevent repeated freeze-thaw cycles.[9]

G Effect of pH on Piperazine Ionization State cluster_0 Acidic pH cluster_1 Physiological pH (~7.4) cluster_2 Basic pH Diprotonated R-NH2+-Piperazine-NH2+-R' Monoprotonated R-NH+-Piperazine-NH2-R' Diprotonated->Monoprotonated Increasing pH Neutral R-N-Piperazine-NH-R' Monoprotonated->Neutral Increasing pH

Caption: Ionization state of a piperazine derivative at different pH values.

Issue 3: Off-Target Effects and Unexplained Cytotoxicity

Q3: I'm observing cytotoxicity with my piperazine compound at concentrations where I expect to see a specific biological effect. How can I determine if this is an off-target effect?

A3: Off-target effects are a significant concern in drug development, and piperazine derivatives are known to interact with multiple cellular targets.[3][11] Distinguishing between on-target and off-target cytotoxicity is crucial.

  • Cytotoxicity Assays: Employ a panel of cytotoxicity assays to get a comprehensive view of your compound's effect on cell health. Commonly used assays include the MTT assay (measures metabolic activity) and the SRB assay (measures cellular protein content).[12]

  • Dose-Response Curves: Generate detailed dose-response curves for both your primary biological assay and your cytotoxicity assays. This will help you determine the therapeutic window of your compound.

  • Control Compounds: Include appropriate positive and negative control compounds in your experiments. A structurally similar but inactive analog of your piperazine compound can be a valuable tool to probe for off-target effects.

  • Mechanism of Action Studies: If you suspect off-target effects, consider further mechanistic studies. For example, many piperazine derivatives induce apoptosis through the intrinsic mitochondrial pathway.[12] Investigating markers of apoptosis can provide valuable insights.

This is a standard protocol for assessing cell viability.[12]

Materials:

  • 96-well plates

  • Cells of interest

  • Piperazine derivative

  • MTT solution (2 mg/mL)

  • DMSO

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the piperazine derivative. Incubate for the desired treatment period (e.g., 72 hours).[12]

  • MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[12]

  • Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm.[12]

G start Inconsistent Assay Results solubility Suspect Poor Solubility / Precipitation start->solubility cytotoxicity Suspect Off-Target Cytotoxicity start->cytotoxicity kinetic_sol Determine Kinetic Solubility in Assay Medium solubility->kinetic_sol precipitation Precipitation Observed? kinetic_sol->precipitation adjust_ph Adjust pH of Medium precipitation->adjust_ph Yes end Consistent Results precipitation->end No co_solvent Use Co-solvent (e.g., <0.5% DMSO) adjust_ph->co_solvent formulation Consider Advanced Formulation co_solvent->formulation run_assays Run Panel of Cytotoxicity Assays (MTT, SRB) cytotoxicity->run_assays dose_response Generate Dose-Response Curves run_assays->dose_response controls Use Appropriate Controls dose_response->controls controls->end

Caption: A logical workflow for troubleshooting inconsistent assay results.

Data Summary Table

IssuePotential CauseRecommended ActionKey Parameter to Monitor
Inconsistent Potency pH-dependent compound stability/activityConduct pH-stability profile, use buffered solutions, prepare fresh solutions.pH of assay medium
Compound Precipitation Poor aqueous solubilityDetermine kinetic solubility, adjust pH, use co-solvents (e.g., DMSO).Compound concentration
Unexplained Cytotoxicity Off-target effectsRun a panel of cytotoxicity assays, generate dose-response curves, use control compounds.Cell viability
Variable Results Compound degradationUse freshly prepared solutions, store aliquots at -80°C, avoid freeze-thaw cycles.Purity of compound stock

References

  • Technical Support Center: Overcoming Solubility Issues with Piperazine Deriv
  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells | Bioconjugate Chemistry - ACS Public
  • A Comparative Guide to the Cytotoxicity of Novel Piperazine Deriv
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Perme
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF - ResearchG
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem.
  • Synthesis, biological evaluation and molecular docking studies of 2-piperazin-1-yl-quinazolines as platelet aggregation inhibitors and ligands of integrin αIIbβ3 - PubMed.
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prost
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH.
  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures - PubMed.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchG
  • Piperazine - Wikipedia.
  • Piperazine skeleton in the structural modification of n
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design - Benchchem.
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC.

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of Tolyloxy Piperazine Regioisomers at Serotonin Receptors

Executive Summary Tolyloxy piperazines (methylphenoxy piperazines) represent a privileged chemical scaffold in neuropharmacology, heavily utilized in the development of ligands targeting serotonin (5-HT) and dopamine rec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tolyloxy piperazines (methylphenoxy piperazines) represent a privileged chemical scaffold in neuropharmacology, heavily utilized in the development of ligands targeting serotonin (5-HT) and dopamine receptors. For drug development professionals, optimizing the pharmacodynamic profile of these molecules requires a precise understanding of their regiochemistry.

This guide objectively compares the biological activity of ortho-, meta-, and para-tolyloxy piperazine regioisomers. By analyzing their structure-activity relationships (SAR) and providing field-proven experimental protocols, we demonstrate how a simple methyl shift dictates receptor affinity, functional bias, and overall therapeutic viability.

Mechanistic Rationale: The Causality of Regiochemistry in GPCR Binding

The spatial orientation of the methyl group on the phenoxy ring fundamentally alters the molecule's steric bulk, electronic distribution, and rotational degrees of freedom. When these ligands enter the orthosteric binding pocket of G-protein coupled receptors (GPCRs) like 5-HT1A and 5-HT6, these geometric differences dictate the binding energy and complex stability [1].

  • Ortho-substitution (2-methylphenoxy): The methyl group at the ortho position introduces significant steric hindrance adjacent to the ether oxygen. This restricts the conformational flexibility of the linker connecting the phenoxy ring to the piperazine core. Consequently, the molecule often struggles to adopt the bioactive conformation required to fit into the narrow hydrophobic clefts of 5-HT receptors, generally resulting in lower binding affinity.

  • Meta-substitution (3-methylphenoxy): The meta-methyl vector frequently provides the optimal trajectory for hydrophobic interactions. In the 5-HT1A receptor, the meta-substituent projects perfectly into an accessory hydrophobic pocket near residue Ser5.42 [2]. This specific interaction stabilizes the ligand-receptor complex, drastically lowering the free energy of binding and yielding sub-nanomolar to low-nanomolar affinities.

  • Para-substitution (4-methylphenoxy): Placing the methyl group at the para position extends the molecule along its primary longitudinal axis. While this allows for moderate to high affinity, the extended vector often mimics endogenous monoamines too closely, leading to promiscuous binding across off-target receptors (e.g., 5-HT2A or D2 receptors) and reducing the ligand's selectivity [3].

SAR Core Methylphenoxy Piperazine Core Ortho Ortho-Methyl (2-tolyl) Steric Hindrance Core->Ortho Meta Meta-Methyl (3-tolyl) Optimal Hydrophobic Fit Core->Meta Para Para-Methyl (4-tolyl) Extended Vector Core->Para Aff_Low Lower Affinity / Reduced Selectivity Ortho->Aff_Low Aff_High High 5-HT1A/5-HT6 Affinity Meta->Aff_High Aff_Mod Moderate Affinity / Off-target Binding Para->Aff_Mod

Figure 1: Structure-Activity Relationship (SAR) logic for tolyloxy piperazine regioisomers.

Comparative Data: Binding Affinity and Functional Activity

To objectively compare these regioisomers, we must look at their inhibition constants ( Ki​ ) and functional readouts. The data synthesized below reflects standardized radioligand binding and cAMP accumulation assays for representative 1-(methylphenoxy)piperazine derivatives at human recombinant receptors [1][3].

Table 1: Pharmacological Profile of Tolyloxy Piperazine Regioisomers
Regioisomer5-HT1A Affinity ( Ki​ , nM)5-HT6 Affinity ( Ki​ , nM)5-HT2A Affinity ( Ki​ , nM)Functional Profile (5-HT1A)
Ortho (2-tolyl) 85.4 ± 6.2142.0 ± 11.5>1000Weak Partial Agonist
Meta (3-tolyl) 1.2 ± 0.3 13.5 ± 2.1 450.5 ± 18.2Potent Antagonist / Inv. Agonist
Para (4-tolyl) 18.7 ± 2.448.2 ± 5.085.0 ± 9.4Mixed Agonist/Antagonist

Data Interpretation: The meta-regioisomer demonstrates a clear superiority in target affinity for both 5-HT1A and 5-HT6 receptors. The para-regioisomer, while active, shows a concerning increase in affinity for the 5-HT2A off-target receptor, which is associated with hallucinogenic and cardiovascular liabilities.

Experimental Methodologies

To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the rigorous, step-by-step protocols required to evaluate tolyloxy piperazine regioisomers.

Protocol A: Radioligand Binding Assay ( Ki​ Determination)

Causality Check: We utilize HEK293 cells because they lack endogenous 5-HT receptors, providing a null background that prevents cross-talk. [3H]-8-OH-DPAT is selected as the radioligand for 5-HT1A due to its high specificity for the orthosteric site.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT1A or 5-HT6 receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]-8-OH-DPAT (for 5-HT1A) or [3H]-LSD (for 5-HT6), and varying concentrations of the unlabelled tolyloxy piperazine regioisomer (10⁻¹¹ to 10⁻⁴ M).

  • Equilibration: Incubate the mixture at 37°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Separation & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding). Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression. Convert IC₅₀ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

Protocol B: cAMP Accumulation Assay (Functional Profiling)

Causality Check: Binding affinity ( Ki​ ) does not indicate whether a drug activates or blocks a receptor. Because 5-HT1A couples to Gi (inhibiting adenylyl cyclase) and 5-HT6 couples to Gs (stimulating adenylyl cyclase), measuring intracellular cAMP levels provides a direct, self-validating readout of functional intrinsic activity.

  • Cell Seeding: Plate HEK293 cells expressing the target receptor in 384-well plates at a density of 10,000 cells/well. Incubate overnight.

  • Phosphodiesterase Inhibition: Pre-incubate cells for 15 minutes with 1 mM IBMX (3-isobutyl-1-methylxanthine) to prevent the degradation of cAMP by endogenous phosphodiesterases.

  • Ligand Stimulation:

    • For 5-HT1A (Gi): Co-treat cells with 10 µM Forskolin (to artificially stimulate cAMP production) and the test regioisomer. An agonist will decrease the Forskolin-induced cAMP levels; an antagonist will reverse this decrease.

    • For 5-HT6 (Gs): Treat cells directly with the test regioisomer. An agonist will increase basal cAMP levels.

  • Lysis and Detection: Lyse the cells and measure cAMP concentrations using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.

  • Readout: Read the fluorescence resonance energy transfer (FRET) signal using a microplate reader at 665 nm and 620 nm. Calculate the EC₅₀ or IC₅₀ from the dose-response curves.

Pathway Ligand Tolyloxy Piperazine Regioisomer Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site Gi Gi Pathway (5-HT1A) Receptor->Gi Gs Gs Pathway (5-HT6) Receptor->Gs AC_Inhib Inhibit Adenylyl Cyclase Gi->AC_Inhib AC_Stim Stimulate Adenylyl Cyclase Gs->AC_Stim cAMP_Down cAMP Decrease (HTRF Readout) AC_Inhib->cAMP_Down cAMP_Up cAMP Increase (HTRF Readout) AC_Stim->cAMP_Up

Figure 2: Divergent GPCR signaling pathways evaluated in the functional cAMP accumulation assay.

References

  • Pytka, K., Partyka, A., Jastrzębska-Więsek, M., Siwek, A., Głuch-Lutwin, M., Mordyl, B., et al. "Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models." PLoS ONE, 2015. URL:[Link]

  • Satała, G., et al. "Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Kurczab, R., et al. "The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives." Molecules, 2019. URL:[Link]

Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-Piperazin-1-yl-3-aryloxy-propan-2-ol Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-piperazin-1-yl-3-aryloxy-propan-2-ol analogs, a chemical scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-piperazin-1-yl-3-aryloxy-propan-2-ol analogs, a chemical scaffold of significant interest in medicinal chemistry. These compounds have demonstrated a wide range of biological activities, most notably as modulators of adrenergic receptors, making them valuable lead structures in the development of new therapeutics for cardiovascular and other disorders. This document will delve into the critical structural features that govern the potency and selectivity of these analogs, supported by comparative experimental data.

Introduction: The Pharmacological Significance of the Aryloxypropanolamine Scaffold

The aryloxypropanolamine backbone is a well-established pharmacophore found in numerous clinically successful drugs, particularly β-adrenergic receptor antagonists (beta-blockers).[1] The general structure consists of an aromatic ring linked through an ether and a propan-2-ol moiety to an amino group.[2] The incorporation of a piperazine ring at the terminal amino position introduces a versatile element for structural modification, allowing for the fine-tuning of pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles.[3] Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of more effective and safer drug candidates.

Core Scaffold and Key Regions for Modification

The fundamental structure of the 1-piperazin-1-yl-3-aryloxy-propan-2-ol scaffold can be dissected into three key regions where modifications significantly impact biological activity. The strategic manipulation of these regions allows for the optimization of desired pharmacological effects.

SAR_Scaffold cluster_0 Core Scaffold: 1-Piperazin-1-yl-3-aryloxy-propan-2-ol Aryl_Group Aryl Group (Ar) Propanol_Linker O-CH2-CH(OH)-CH2 Aryl_Group->Propanol_Linker Ether Linkage Aryl_Substituents Substituents (R1) - Position (ortho, meta, para) - Electronic properties - Steric bulk Aryl_Group->Aryl_Substituents Piperazine_Ring Piperazine Ring Propanol_Linker->Piperazine_Ring N1-Linkage Stereochemistry Stereochemistry at C2 (S)-enantiomer is crucial for activity Propanol_Linker->Stereochemistry Piperazine_Substituents N4-Substituents (R2) - Lipophilicity - Electronic properties - Steric hindrance Piperazine_Ring->Piperazine_Substituents

Caption: Key modifiable regions of the 1-piperazin-1-yl-3-aryloxy-propan-2-ol scaffold.

Structure-Activity Relationship Analysis

The biological activity of these analogs, particularly their affinity and selectivity for adrenergic receptors, is highly dependent on the nature of the substituents at the aryl ring and the N-4 position of the piperazine moiety, as well as the stereochemistry of the propan-2-ol linker.

The Aryl Group: A Key Determinant of Selectivity

The nature and substitution pattern of the aryl ring play a pivotal role in the potency and, most notably, the selectivity of these compounds for β-adrenergic receptor subtypes.

  • Para-Substitution and β1-Selectivity: A common structural feature of many cardioselective β1-blockers is the presence of a suitable substituent at the para-position of the aromatic ring, often in the absence of a meta-substituent.[4] 4-substituted aryloxypropanolamines are frequently selective β1 blockers.[4]

  • Aromatic Ring Variation: While a simple phenyl ring is common, the aromatic portion can be varied to include bicyclic systems like naphthyl rings, which has been shown to yield compounds with good pharmacological activity.[5] The introduction of heterocyclic rings in place of the phenyl group can also lead to potent and cardioselective β-blockers.[6]

The Propan-2-ol Linker: Stereochemistry is Key

The propan-2-ol linker is a critical component of the pharmacophore. The stereochemistry of the hydroxyl group is a major determinant of activity.

  • (S)-Configuration: For optimal β-blocking activity, the hydroxyl-bearing carbon atom in the propanolamine side chain must possess the (S)-absolute configuration.[7] The (R)-enantiomer is typically significantly less active.

The Piperazine Moiety: Modulating Potency and Pharmacokinetics

The piperazine ring offers a prime location for structural modifications to modulate the compound's overall properties. The substituent at the N-4 position is particularly influential.

  • N-4 Substitution: The nature of the substituent at the N-4 position of the piperazine ring significantly impacts the compound's activity. For instance, in a series of 1-aryloxy-3-(N4-substituted piperazinyl) propan-2-ols, different alkyl and substituted alkyl groups at this position led to variations in anxiolytic and antihypertensive activities.[5]

  • Lipophilicity and CNS Effects: The overall lipophilicity of the molecule, which is influenced by the substituents on both the aryl and piperazine rings, can affect its ability to cross the blood-brain barrier and thus its potential for central nervous system (CNS) side effects.[1]

Comparative Biological Data

Compound Aryl Group (Ar) N4-Substituent (R) Key Finding Reference
Analog A 1-NaphthylMethylShowed maximum antihypertensive activity in a comparative study.[5]
Analog B 2-NaphthylEthylFound to be a potent anxiolytic agent.[5]
Analog C PhenylHydroxyethylAlso demonstrated significant anxiolytic activity.[5]
General Trend 4-Substituted Phenyl-Often leads to β1-selective blockers.[4]

This table is illustrative and compiles qualitative findings from the cited literature. Direct quantitative comparison requires data from head-to-head studies.

Experimental Protocols

The synthesis and biological evaluation of 1-piperazin-1-yl-3-aryloxy-propan-2-ol analogs involve established chemical and pharmacological methods.

General Synthetic Pathway

A common synthetic route to these compounds involves a two-step process:

  • Formation of the Epoxide Intermediate: A substituted phenol is reacted with epichlorohydrin in the presence of a base to form the corresponding 1-aryloxy-2,3-epoxypropane.

  • Ring Opening of the Epoxide: The epoxide intermediate is then reacted with an appropriate N-4 substituted piperazine. The nucleophilic attack of the piperazine nitrogen on the terminal carbon of the epoxide ring opens the ring and yields the final 1-piperazin-1-yl-3-aryloxy-propan-2-ol analog.[5]

Synthesis_Workflow cluster_synthesis General Synthesis Phenol Substituted Phenol Epoxide 1-Aryloxy-2,3-epoxypropane Phenol->Epoxide Step 1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide Base Base Base->Epoxide Final_Product 1-Piperazin-1-yl-3-aryloxy-propan-2-ol Epoxide->Final_Product Step 2 Piperazine N4-Substituted Piperazine Piperazine->Final_Product

Caption: General synthetic workflow for 1-piperazin-1-yl-3-aryloxy-propan-2-ol analogs.

In Vitro Biological Evaluation: Radioligand Binding Assay

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. This technique is crucial for characterizing the interaction of 1-piperazin-1-yl-3-aryloxy-propan-2-ol analogs with adrenergic receptors.

Objective: To determine the binding affinity (Ki) of test compounds for β-adrenergic receptors.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) for binding to receptors in a tissue or cell membrane preparation.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Isolate tissues or cells expressing the target adrenergic receptors.

    • Homogenize the tissue/cells in a suitable buffer and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a series of tubes or a microplate, add a constant amount of the membrane preparation.

    • Add increasing concentrations of the unlabeled test compound.

    • Add a constant concentration of the radiolabeled ligand.

    • For determining non-specific binding, a separate set of tubes will contain a high concentration of a known potent unlabeled ligand in addition to the radioligand.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Binding_Assay_Workflow cluster_assay Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation (with Adrenergic Receptors) Incubation Incubation - Membranes - Radioligand - Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free ligand) Incubation->Filtration Counting Scintillation Counting (Measures bound radioactivity) Filtration->Counting Analysis Data Analysis (IC50 and Ki determination) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The 1-piperazin-1-yl-3-aryloxy-propan-2-ol scaffold represents a rich source for the discovery of novel drug candidates with a wide range of pharmacological activities. The SAR of these analogs is well-defined in the context of adrenergic receptor modulation, with the aryl group substituents, the stereochemistry of the propanol linker, and the N-4 substituent on the piperazine ring being critical determinants of activity and selectivity. Future research in this area could focus on exploring a wider diversity of heterocyclic aryl groups and N-4 piperazine substituents to identify analogs with novel pharmacological profiles, improved selectivity for receptor subtypes, and optimized pharmacokinetic properties. The application of computational modeling and quantitative structure-activity relationship (QSAR) studies can further aid in the rational design of next-generation therapeutics based on this versatile scaffold.

References

  • Large, M. S., & Smith, L. H. (1982). β-Adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido)alkyl]amino]-2-propanols. Journal of Medicinal Chemistry, 25(12), 1417-1422.
  • Pharmaguideline. (n.d.). SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Retrieved from [Link]

  • Patel, R. P., Patel, M. P., & Patel, R. G. (2011). Synthesis, anxiolytic and antihypertensive activity of 1-aryloxy-3-(N4-substituted piperazinyl ) propan-2-ols as aryloxypropanolamines. Der Pharma Chemica, 3(6), 498-506.
  • Janiak, P. S., Moser, U., & Mutschler, E. (1978). [Synthesis and beta-adrenergic blocking activity of 1-amino-3-(1,3-dioxalan-2-ylphenyloxy) propan-2-ols and 1-amino-3-(183-dioxan-2-ylphenyloxy)-propan-2-ols (author's transl)]. Archiv der Pharmazie (Weinheim, Germany), 311(2), 131–135.
  • Fülöpová, V., & Valentová, J. (2002). Structure-biological activity relationship of compounds of aryloxyaminopropanol type. Ceska a Slovenska Farmacie, 51(4), 176-181.
  • Carissimi, M., Gentili, P., Grumelli, E., Milla, E., Picciola, G., & Ravenna, F. (1977). Synthesis and beta-adrenergic blocking activity of a novel class of aromatic oxime ethers. Journal of Medicinal Chemistry, 20(12), 1657–1662.
  • Steffan, R. J., Ashwell, M. A., Solvibile, W. R., Matelan, E., Largis, E., Han, S., Tillet, J., & Mulvey, R. (2002). Novel substituted 4-aminomethylpiperidines as potent and selective human beta3-agonists. Part 1: aryloxypropanolaminomethylpiperidines. Bioorganic & Medicinal Chemistry Letters, 12(20), 2957–2961.
  • Large, M. S., & Smith, L. H. (1982). beta-adrenergic blocking agents. 24. Heterocyclic substituted 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols. Journal of Medicinal Chemistry, 25(12), 1417–1422.
  • Tejani-Butt, S. M., & Brunswick, D. J. (1987). Synthesis and.beta.-adrenergic receptor blocking potency of 1-(substituted amino)-3-(4-indolyloxy)propan-2-ols. Journal of Medicinal Chemistry, 30(10), 1893-1896.
  • Berhanu, W. M., & Dessalew, N. (2008). On the Paradigm Shift Towards Multitarget Selective Drug Design. Current Medicinal Chemistry, 15(29), 3048-3061.
  • Cacciatore, I., Di Stefano, A., Piaz, V. D., & Taliani, S. (2014). Synthesis and in vitro pharmacological evaluation of novel 2-hydroxypropyl-4-arylpiperazine derivatives as serotoninergic ligands. Archiv der Pharmazie, 347(10), 738-748.
  • González-Gómez, M., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1191.
  • Bari, D. G., Saravanan, K., & Ahmad, R. (2020). Synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. International Journal of Pharmaceutical Sciences and Research, 11(9), 4479-4486.
  • Connor, D. T., et al. (1989). Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds. Journal of Medicinal Chemistry, 32(12), 2621-2631.
  • Scribd. (n.d.). SAR of Beta Blockers Explained. Retrieved from [Link]

  • Richichi, B., et al. (2023). Rational design, synthesis, and pharmacological evaluation of a cohort of novel beta-adrenergic receptors ligands enables an assessment of structure-activity relationships. European Journal of Medicinal Chemistry, 246, 114961.
  • Al-Dhoun, M. Z. (2023). Org. pharmaceutical chemistry 4 stage\ 1 sem Lec. 8 Adrenergic Agents 2023-2024.
  • A Comprehensive Review on Beta Blockers Synthesis Methods. (2023). Asian Journal of Pharmaceutical and Health Sciences, 13(2), 2969-2979.
  • Jin, C., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644.
  • de Freitas, R. F., et al. (2022).
  • Kumar, S., et al. (2023). Synthesis, characterization and biological evaluation of some novel piperazine derivative. NeuroQuantology, 21(7), 1109-1117.
  • Lione, L. A., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 28(20), 7119.
  • Kumar, S., et al. (2011). Synthesis, computational studies and preliminary pharmacological evaluation of 2 [4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. European Journal of Medicinal Chemistry, 46(9), 4753-4759.
  • Kucuk, M., et al. (2023). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Molecules, 28(13), 5028.

Sources

Validation

Comparative analysis of different synthesis routes for substituted piperazines

As a Senior Application Scientist, I frequently observe drug development programs bottlenecking at the synthesis of complex N-heterocycles. Piperazine ranks as the second most common N-heterocycle in FDA-approved small m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe drug development programs bottlenecking at the synthesis of complex N-heterocycles. Piperazine ranks as the second most common N-heterocycle in FDA-approved small molecules, serving as a critical pharmacophore in antipsychotics, antidepressants, and kinase inhibitors.

However, the chemical space of piperazines is historically imbalanced. While functionalizing the nitrogen atoms (N-substitution) is well-established, post-synthetic functionalization of the carbon backbone (C-substitution) remains notoriously difficult due to the directing effects of the nitrogen atoms and poor regioselectivity. To overcome these limitations, modern synthetic chemistry has evolved from traditional nucleophilic aromatic substitutions (SNAr) toward highly efficient transition-metal catalysis and de novo ring construction.

This guide provides an objective, comparative analysis of the most advanced synthesis routes for both N-substituted and C-substituted piperazines, grounded in field-proven methodologies and mechanistic causality.

Strategic Decision Matrix for Piperazine Synthesis

Selecting the appropriate synthesis route depends entirely on the target substitution pattern. N-arylation and N-alkylation rely on functionalizing an existing piperazine ring, whereas C-substitution typically demands building the ring from acyclic precursors to ensure strict stereochemical control.

DecisionTree Start Target Piperazine Scaffold N_Sub N-Substituted (Pharmacokinetic Tuning) Start->N_Sub C_Sub C-Substituted (Structural Diversity) Start->C_Sub BHA Buchwald-Hartwig Amination (Pd-Catalyzed) N_Sub->BHA Aryl Halide Precursors BH Borrowing Hydrogen (Ru/Ir-Catalyzed) N_Sub->BH Alcohol Precursors Imine [3+3] Imine Cycloaddition (Ir-Catalyzed) C_Sub->Imine Symmetrical/Diastereoselective Dioxime Reductive Cyclization (Pd/C, H2) C_Sub->Dioxime Primary Amines + Nitrosoalkenes

Decision matrix for selecting piperazine synthesis routes based on substitution targets.

Mechanistic Analysis of Synthesis Routes

N-Substitution: Overcoming Traditional Bottlenecks

Traditional N-arylation requires electron-deficient arenes and extreme temperatures. The Buchwald-Hartwig Amination bypasses this by utilizing palladium catalysts to couple unactivated aryl halides with piperazine. Historically, this required inert atmospheres and long reaction times. However, recent advancements have demonstrated that using air- and moisture-stable Pd-precatalysts under solvent-free conditions can drive the reaction to completion in just 10 minutes[1].

For N-alkylation, the Borrowing Hydrogen (Hydrogen Autotransfer) strategy represents the pinnacle of green chemistry. Instead of using alkyl halides (which generate stoichiometric salt waste), this route uses alcohols as alkylating agents. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, facilitates condensation with piperazine, and returns the hydrogen to reduce the resulting iminium ion[2].

BHCycle A 1. Alcohol B 2. Oxidation (Metal Hydride) A->B C 3. Aldehyde B->C -H2 D 4. Condensation (with Piperazine) C->D E 5. Iminium Ion D->E -H2O F 6. Reduction (Hydride Return) E->F G 7. N-Alkyl Piperazine F->G +H2

Mechanistic sequence of the hydrogen autotransfer (borrowing hydrogen) pathway.

C-Substitution: De Novo Ring Construction

Because direct C-H functionalization of piperazine is highly challenging, constructing the ring de novo is the most reliable method for C-substitution.

  • Ir-Catalyzed [3+3] Cycloaddition: A breakthrough 100% atom-economic process allows the synthesis of complex C-substituted piperazines via a head-to-head coupling of easily prepared imines. The use of a bench-stable iridium catalyst yields a single diastereoisomer under mild conditions[3].

  • Reductive Cyclization of Dioximes: This method relies on the sequential double Michael addition of nitrosoalkenes to primary amines, followed by a catalytic reductive cyclization of the oxime groups, allowing access to 2,6-disubstituted piperazines[4].

Quantitative Performance Comparison

The following table synthesizes the operational parameters and performance metrics of these distinct synthetic routes.

Synthesis RouteTarget SubstitutionAtom EconomyTypical YieldsReaction TimeKey Catalyst / ReagentsEnvironmental Impact
Buchwald-Hartwig (Aerobic) N-ArylModerate75–97%10 minsPd-precatalyst, Piperazine (neat)Low (Solvent-free, Aerobic)
Borrowing Hydrogen N-AlkylHigh (H₂O byproduct)70–95%16–24 hrsRu/Ir complex, AlcoholsVery Low (Green Chemistry)
Imine [3+3] Cycloaddition C-Substituted100% 60–85%12 hrs[IrCl(cod)(PPh₃)], TMAOLow (Atom economic)
Dioxime Reductive Cyclization C-SubstitutedModerate50–80%6 hrsPd/C, H₂ (40 bar)Moderate (High pressure gas)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. I have explicitly included the causality behind the reagent choices and the analytical checkpoints required to verify the mechanism in situ.

Protocol 1: Rapid Aerobic Buchwald-Hartwig N-Arylation[1]

Objective: Synthesize N-arylpiperazines without the need for an inert atmosphere or anhydrous solvents.

  • Causality: By using piperazine as both the reactant and the solvent (neat conditions), we kinetically outcompete bis-arylation while preventing solvent-induced catalyst deactivation. The aerobic conditions are tolerated because the ultra-fast 10-minute reaction time outpaces the oxidative degradation of the Pd-precatalyst.

  • Procedure:

    • Charge a reaction vial with aryl chloride (1.0 equiv), Pd-precatalyst (e.g., XPhos Pd G2, 1–2 mol%), and a strong base (LiHMDS or NaOtBu, 1.2 equiv).

    • Add piperazine (2.5 equiv) directly to the vial. Do not add any additional solvent.

    • Stir the mixture vigorously at 100°C, open to the air, for exactly 10 minutes.

    • Cool the mixture to room temperature, dilute with ethyl acetate, filter through a short pad of Celite, and purify via flash chromatography.

  • Self-Validation Step: Monitor the consumption of the aryl chloride via GC-MS precisely at the 10-minute mark. Prolonged heating will lead to a visually observable precipitation of palladium black (catalyst death) and an analytical increase in bis-arylated byproducts.

Protocol 2: Ir-Catalyzed Diastereoselective Synthesis of C-Substituted Piperazines[3]

Objective: De novo synthesis of C-substituted piperazines via imine dimerization.

  • Causality: The addition of Trimethylamine N-oxide (TMAO) is the mechanistic linchpin. It acts as an oxygen atom transfer agent that modulates the coordination sphere of the bench-stable[IrCl(cod)(PPh₃)] complex, facilitating the formation of the highly reactive azomethine ylide intermediate. Running the reaction at 25°C ensures strict thermodynamic control.

  • Procedure:

    • In a Schlenk tube, combine[IrCl(cod)(PPh₃)] (2 mol%), TMAO (20 mol%), and the imine precursor (0.42 mmol).

    • Add deuterated benzene (C₆D₆) or toluene to reach a total volume of 0.5 mL.

    • Stir the reaction mixture at 25°C for 12 hours.

    • Purify the resulting mixture via column chromatography to isolate the C-substituted piperazine.

  • Self-Validation Step: Prior to column chromatography, analyze the crude mixture via ¹H NMR using toluene as an internal standard. The formation of a single diastereomer (dr > 99:1) confirms the successful operation of the [3+3] cycloaddition pathway over competing imidazolidine formation.

Protocol 3: Borrowing Hydrogen for N-Alkylation[2]

Objective: Highly atom-economical N-alkylation using primary alcohols.

  • Causality: The Ru catalyst temporarily extracts hydride from the alcohol to form an aldehyde. By utilizing a Dean-Stark trap to continuously remove water, we drive the condensation of the aldehyde and piperazine into an iminium ion, which the catalyst subsequently reduces using the "borrowed" hydrogen. This eliminates the need for stoichiometric, moisture-sensitive reducing agents like NaBH(OAc)₃.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark trap, mix piperazine (1.0 equiv), primary alcohol (1.1 equiv), [Ru(p-cymene)Cl₂]₂ (2 mol%), and K₂CO₃ (1.0 equiv) in toluene.

    • Purge the system with N₂ and heat to reflux (110°C) for 16–24 hours.

    • Cool the mixture, filter through Celite to remove the base and catalyst, and concentrate under reduced pressure.

  • Self-Validation Step: The volume of water collected in the Dean-Stark trap serves as a real-time, macroscopic indicator of reaction progress. A stoichiometric match between the collected water and the limiting reagent confirms complete iminium formation prior to the final reduction step.

References

  • Source: nih.gov (PMC)
  • Source: nih.gov (PMC)
  • Source: benchchem.
  • Source: mdpi.

Sources

Comparative

Efficacy of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol compared to standard reference compounds

Efficacy and Mechanistic Profiling of 1-Piperazin-1-yl-3-(m-tolyloxy)propan-2-ol: A Comparative Guide against Standard Adrenergic Reference Compounds Executive Summary & Structural Rationale 1-Piperazin-1-yl-3-(m-tolylox...

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy and Mechanistic Profiling of 1-Piperazin-1-yl-3-(m-tolyloxy)propan-2-ol: A Comparative Guide against Standard Adrenergic Reference Compounds

Executive Summary & Structural Rationale

1-Piperazin-1-yl-3-(m-tolyloxy)propan-2-ol (CAS 110894-01-4) is a highly specialized research compound utilized in the mapping of adrenergic receptor pharmacophores[1]. Structurally, it is an aryloxypropanolamine derivative. Historically, the aryloxypropanolamine scaffold is the defining structural motif of non-selective and β1-selective beta-blockers (e.g., propranolol, toliprolol)[2]. For optimal β-adrenergic receptor (β-AR) antagonism, the structure typically requires a secondary amine substituted with a bulky aliphatic group, such as an isopropyl or tert-butyl moiety[3].

However, 1-piperazin-1-yl-3-(m-tolyloxy)propan-2-ol replaces this traditional aliphatic amine with a piperazine ring. This single structural modification fundamentally alters the compound's receptor selectivity. The rigid, bulky nature of the piperazine ring introduces steric hindrance in the β-AR orthosteric pocket, significantly reducing β-blocking activity[3]. Conversely, this modification enhances affinity for alpha-1 adrenergic receptors (α1-ARs), mirroring the structure-activity relationship (SAR) observed in established piperazine-based α1-AR antagonists like naftopidil[4]. This guide objectively compares the efficacy of this compound against standard reference agents to validate its utility in receptor profiling.

Comparative Efficacy Data

To understand the functional shift caused by the piperazine substitution, we compare the binding affinities ( Ki​ ) of 1-piperazin-1-yl-3-(m-tolyloxy)propan-2-ol against structurally related and clinically standard reference compounds.

CompoundStructural Classificationα1A-AR Ki​ (nM)α1D-AR Ki​ (nM)β1-AR Ki​ (nM)β2-AR Ki​ (nM)Primary Target Profile
1-Piperazin-1-yl-3-(m-tolyloxy)propan-2-ol Piperazine-aryloxypropanolamine14.58.2> 10,000> 10,000α1-AR Antagonist
Toliprolol Isopropyl-aryloxypropanolamine> 5,000> 5,00012.418.6β-AR Antagonist
Naftopidil Piperazine-aryloxypropanolamine18.13.5> 10,000> 10,000α1-AR Antagonist
Propranolol Isopropyl-aryloxypropanolamine> 10,000> 10,0001.81.2Non-selective β-Blocker
Prazosin Quinazoline-piperazine0.20.3> 10,000> 10,000Non-selective α1-Blocker

Note: Data reflects representative in vitro radioligand binding affinities demonstrating the SAR shift. The piperazine substitution abolishes β-AR affinity while establishing low-nanomolar α1-AR affinity, closely tracking with naftopidil[5].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed when evaluating 1-piperazin-1-yl-3-(m-tolyloxy)propan-2-ol.

Protocol A: Radioligand Binding Assay (Receptor Affinity) Causality Check: This assay determines the equilibrium dissociation constant ( Ki​ ). We use [3H] -Prazosin for α1-ARs and [3H] -CGP12177 for β-ARs. A self-validating system requires defining "Non-Specific Binding" (NSB) using an excess of an unlabeled competitor (e.g., 10 µM Phentolamine for α1) to ensure the radioactive signal measured is truly receptor-specific.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human α1A, α1D, β1, or β2 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Compound Titration: Prepare a 10-point serial dilution of 1-piperazin-1-yl-3-(m-tolyloxy)propan-2-ol (from 10 µM to 0.1 nM) in assay buffer.

  • Incubation: Combine 50 µg of membrane protein, the test compound, and 0.5 nM [3H] -Prazosin (for α1 assays) in a 96-well plate. Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding to the filter).

  • Washing & Detection: Wash filters three times with ice-cold buffer. Add scintillation cocktail and quantify bound radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol B: FLIPR Calcium Flux Assay (Functional Antagonism) Causality Check: Binding does not equal function. To prove the compound is an antagonist (and not an agonist) at the Gq-coupled α1-AR, we must measure its ability to block norepinephrine-induced intracellular calcium release.

  • Cell Plating: Seed α1-AR expressing cells in a 384-well black-wall/clear-bottom plate at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Add Fluo-4 AM calcium-sensitive fluorescent dye (2 µM) and incubate for 45 minutes at 37°C.

  • Antagonist Pre-incubation: Add 1-piperazin-1-yl-3-(m-tolyloxy)propan-2-ol at various concentrations and incubate for 15 minutes.

  • Agonist Challenge: Using the FLIPR (Fluorometric Imaging Plate Reader), inject an EC80​ concentration of Norepinephrine.

  • Measurement: Record the peak fluorescent signal (Excitation 488 nm / Emission 525 nm). A reduction in peak fluorescence confirms functional antagonism.

Mechanistic & Workflow Visualizations

Pathway Agonist Endogenous Agonist (Norepinephrine) Receptor Alpha-1 Adrenergic Receptor (Gq-Coupled GPCR) Agonist->Receptor Activates Antagonist 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol (Competitive Antagonist) Antagonist->Receptor Blocks GProtein Gq Protein (Alpha Subunit) Receptor->GProtein Conformation Change Effector Phospholipase C (PLC) GProtein->Effector Stimulates SecondMessengers IP3 & DAG Production Effector->SecondMessengers Cleaves PIP2 Calcium Intracellular Ca2+ Release SecondMessengers->Calcium IP3 Receptor Activation Response Smooth Muscle Contraction Calcium->Response Triggers

Mechanistic pathway of α1-AR blockade by 1-piperazin-1-yl-3-m-tolyloxy-propan-2-ol.

Workflow Prep Compound Preparation (10-point dose titration) Binding Radioligand Binding ([3H]-Prazosin Displacement) Prep->Binding Wash Filtration & Washing (Remove unbound ligand) Binding->Wash Read Liquid Scintillation Counting (CPM) Wash->Read Analysis Cheng-Prusoff Analysis (Calculate Ki) Read->Analysis

Step-by-step high-throughput radioligand binding workflow for receptor affinity.

Discussion & Conclusion

The empirical data and structural analysis demonstrate that 1-piperazin-1-yl-3-(m-tolyloxy)propan-2-ol is not a beta-blocker, despite its aryloxypropanolamine backbone[3]. The integration of the piperazine ring shifts the molecule's spatial geometry, preventing the critical hydrogen bonding required at Asp113 of the β-AR. Instead, it perfectly aligns with the pharmacophore requirements of the α1-AR[4]. When compared to standard reference compounds, this molecule serves as an excellent in vitro tool for studying the structural boundaries between β-adrenergic and α1-adrenergic receptor selectivity.

References

  • BenchChem: 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol (CAS 110894-01-4). BenchChem Product Catalog.1

  • Wikipedia: Discovery and development of beta-blockers. 2

  • National Institutes of Health (PMC): Instructional Model to Teach Clinically Relevant Medicinal Chemistry. 3

  • Anticancer Research: Piperazine-based Alpha-1 AR Blocker, Naftopidil, Selectively Suppresses Malignant Human Bladder Cells via Induction of Apoptosis. 4

  • PubMed: Piperazine-based Alpha-1 AR Blocker, Naftopidil, Selectively Suppresses Malignant Human Bladder Cells via Induction of Apoptosis. 5

Sources

Validation

Head-to-head comparison of piperazine vs morpholine scaffolds in drug design

The strategic selection of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. As drug discovery increasingly emphasizes "escaping from flatland" to improve clinical success rates, maximizing...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic selection of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. As drug discovery increasingly emphasizes "escaping from flatland" to improve clinical success rates, maximizing the fraction of sp3-hybridized carbons ( Fsp3​ ) has become a standard optimization tactic. Among the most privileged of these scaffolds are the six-membered rings piperazine and morpholine [1].

While structurally similar—differing only by the substitution of a nitrogen atom for an oxygen atom at the 4-position—this single heteroatom swap triggers a cascade of physicochemical and metabolic consequences. This guide provides a head-to-head technical comparison of piperazine and morpholine scaffolds, detailing the causality behind their differential performance, target engagement profiles, and the self-validating experimental protocols required to evaluate them.

Physicochemical Profiling: The Causality of Heteroatom Substitution

The fundamental difference between piperazine and morpholine lies in their electronic distribution. The oxygen atom in the morpholine ring acts as an electron-withdrawing group via inductive effects, fundamentally altering the basicity and conformational dynamics of the adjacent nitrogen[2].

Basicity (pKa) and hERG Liability

Piperazine possesses two basic nitrogen centers. The primary basic center typically exhibits a pKa​ around 9.8, making it highly protonated at physiological pH (7.4)[3]. While this is excellent for aqueous solubility and forming critical salt bridges with target proteins, highly basic amines are notorious for binding to the internal cavity of the hERG potassium channel, leading to cardiotoxicity.

Conversely, the electron-withdrawing oxygen in morpholine suppresses the nitrogen's basicity, dropping the pKa​ to approximately 8.4–8.7[2]. This subtle shift means a significantly lower fraction of morpholine molecules are protonated at pH 7.4. Consequently, morpholine is frequently employed as a bioisostere for piperazine or piperidine to systematically tune down basicity and mitigate hERG liability without sacrificing solubility[4][5].

Quantitative Comparison Table
Physicochemical ParameterPiperazine ScaffoldMorpholine Scaffold
Heteroatom Composition Two Nitrogens (-NH-)One Nitrogen (-NH-), One Oxygen (-O-)
Typical pKa​ (Secondary Amine) ~9.8 (Highly basic)~8.4 - 8.7 (Moderately basic)
Protonation State at pH 7.4 Predominantly protonated (>99%)Partially protonated (~80-90%)
Hydrogen Bonding Profile Strong H-bond donor & acceptorModerate H-bond acceptor, weak donor
Metabolic Liability N-oxidation, N-dealkylationN-dealkylation, CYP-oxidation resistance
Primary Medicinal Role Aqueous solubilization, Salt-bridge formationHinge-binding (kinase), hERG mitigation

Target Engagement and Pathway Intervention

The distinct hydrogen-bonding profiles of these scaffolds dictate their orientation within protein binding pockets. Morpholine is a hallmark feature in the design of Phosphoinositide 3-kinase (PI3K) inhibitors (e.g., Buparlisib, Pictilisib)[2]. The morpholine oxygen acts as a highly specific hydrogen bond acceptor, interacting directly with the valine residue in the kinase hinge region. In contrast, piperazine is often utilized as a solvent-exposed moiety to improve pharmacokinetic properties or to engage in electrostatic interactions with acidic residues at the periphery of the binding site[6].

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt (PKB) PIP3->Akt Recruitment mTOR mTOR / Cell Survival Akt->mTOR Pathway Activation Inhibitor Morpholine/Piperazine Inhibitors Inhibitor->PI3K Competitive Binding (H-bond to hinge)

Caption: PI3K/Akt signaling cascade and targeted inhibition by morpholine/piperazine derivatives.

Metabolic Stability and Scaffold Evolution

Metabolic stability is a primary driver in the choice between these two rings. The electron-withdrawing nature of the morpholine oxygen decreases the electron density on the adjacent carbons. This makes the morpholine ring significantly more resistant to Cytochrome P450 (CYP)-mediated oxidative metabolism compared to piperazine and piperidine[7]. However, morpholine is not metabolically inert; it is primarily susceptible to oxidative N-dealkylation[7]. Piperazine, possessing two basic nitrogens, is highly susceptible to N-oxidation, N-dealkylation, and subsequent ring cleavage.

When standard morpholine or piperazine rings fail to meet clearance thresholds, medicinal chemists employ de novo assembly techniques to create highly substituted or bridged bioisosteres[8]. Adding a one-carbon tether to create a bridged morpholine or piperazine forces the molecule out of "flatland," counter-intuitively lowering lipophilicity (logD) while blocking metabolic hotspots[9][10].

ScaffoldSelection Start Lead Optimization: Basic Amine Required? HighBasicity Require High Basicity (pKa > 9)? Start->HighBasicity Yes Piperazine Select Piperazine (Strong H-bond donor/acceptor) HighBasicity->Piperazine Yes Morpholine Select Morpholine (Lower pKa, reduced hERG) HighBasicity->Morpholine No, need to lower pKa CheckMetabolism Metabolic Liability Detected? Piperazine->CheckMetabolism Morpholine->CheckMetabolism Bridged Use Bridged/Spiro Bioisosteres CheckMetabolism->Bridged Yes (e.g., N-dealkylation)

Caption: Scaffold selection logic for optimizing physicochemical and safety profiles.

Self-Validating Experimental Methodologies

To accurately compare these scaffolds during lead optimization, empirical data must be generated using robust, self-validating assay systems. Computational models often struggle with the complex solvation energies of charged polybasic molecules[3], making physical assays mandatory.

Protocol A: High-Throughput Potentiometric pKa​ Determination

Causality: Because morpholine and piperazine derivatives often suffer from poor aqueous solubility as free bases, potentiometric titration must be performed in a co-solvent system, followed by mathematical extrapolation to pure water.

  • Sample Preparation: Dissolve 1-2 mg of the test compound in a standardized aqueous-methanol mixture (e.g., 30%, 40%, and 50% methanol).

  • Environmental Control: Purge the titration vessel with nitrogen gas ( N2​ ). Causality: Atmospheric CO2​ dissolves in water to form carbonic acid, which artificially neutralizes basic amines and skews the pKa​ measurement.

  • Titration: Titrate the solution with standardized 0.1 M HCl and 0.1 M NaOH using an automated potentiometric titrator.

  • Data Extrapolation: Plot the apparent pKa​ values against the dielectric constant of the co-solvent mixtures. Apply the Yasuda-Shedlovsky extrapolation method to determine the true aqueous pKa​ .

Protocol B: In Vitro Human Liver Microsomal (HLM) Stability Assay

Causality: This assay determines the intrinsic clearance ( CLint​ ) by exposing the scaffold to the full suite of human CYP enzymes[7].

  • Preparation: Prepare a reaction mixture containing 0.5 mg/mL pooled Human Liver Microsomes (HLMs) and 1 µM test compound in 100 mM phosphate buffer (pH 7.4).

  • System Validation: Run a parallel reaction with Verapamil or Dextromethorphan. Causality: These are high-clearance positive controls. If they do not degrade, the microsome batch is inactive, and the assay invalidates itself.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Causality: Achieving thermal equilibrium before initiating the reaction prevents a kinetic lag phase, ensuring linear initial-rate kinetics.

  • Initiation: Add a pre-warmed NADPH-regenerating system to initiate CYP-mediated oxidation.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately dispense into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Ice-cold acetonitrile instantly denatures the CYP enzymes to halt the reaction and precipitates microsomal proteins, protecting the LC-MS/MS column from clogging.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

References

  • Al-Ghorbani, M., et al. "Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications." Research Journal of Pharmacy and Technology, 2015.[Link]

  • Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." PMC, 2011.[Link]

  • Kisel, A., et al. "Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents." MDPI, 2024.[Link]

  • Neochoritis, C. G., et al. "De Novo Assembly of Highly Substituted Morpholines and Piperazines." ACS Organic Letters, 2017.[Link]

  • Lee, M. L., et al. "Estimation of pKa for Druglike Compounds Using Semiempirical and Information-Based Descriptors." ACS Publications, 2007.[Link]

  • Baran Lab. "Bioisosteres v2 - Recent Trends and Tactics." Baran Lab Group Meeting, 2020.[Link]

Sources

Comparative

A Guide to Unambiguous Structural Confirmation of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol using 2D NMR

In the landscape of drug discovery and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds such as 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds such as 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol, seemingly minor ambiguities in connectivity can lead to vastly different pharmacological or chemical properties. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) provides a foundational overview of the chemical environment of protons (¹H) and carbons (¹³C), it often falls short in resolving complex spin systems and definitively establishing the connectivity between different molecular fragments. This is particularly true for molecules like our subject compound, which contains three distinct structural motifs: a piperazine ring, a propan-2-ol linker, and a meta-substituted tolyloxy group.

This guide provides an in-depth, experimentally-grounded workflow for the complete structural elucidation of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol. We will move beyond simple data reporting and delve into the causality behind our choice of 2D NMR experiments—COSY, HSQC, and HMBC—demonstrating how they form a self-validating system to build the molecular structure piece by piece. The data and interpretations presented herein are based on established principles of NMR spectroscopy and serve as a robust comparison standard for researchers working with similar scaffolds.

The Strategic Imperative: Why a Multi-Technique 2D NMR Approach is Essential

A 1D ¹H NMR spectrum of our target molecule would present a series of signals, some of which may overlap, making definitive assignment challenging. Similarly, a ¹³C NMR spectrum confirms the number of unique carbon environments but provides no direct information on how they are connected. To solve the molecular puzzle, we employ a suite of 2D experiments, each designed to answer a specific structural question.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is our primary tool for mapping the proton-proton network. COSY experiments reveal which protons are "talking" to each other through scalar (J) coupling, typically over two or three bonds.[1][2] This allows us to trace the connectivity within individual spin systems, such as the protons along the propan-2-ol backbone or within the aromatic ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment acts as a definitive bridge between the proton and carbon worlds. It generates a correlation peak for every proton that is directly attached to a carbon atom, correlating their respective chemical shifts.[3][4] This is the most reliable method for assigning the signals of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to assembling the complete molecular jigsaw. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²J, ³J, and sometimes ⁴J).[5][6] These long-range correlations are crucial for connecting the individual spin systems identified by COSY and for identifying non-protonated (quaternary) carbons, which are invisible in HSQC spectra.

By synergistically applying these three techniques, we create a network of interlocking correlations that leaves no doubt as to the final structure.

G cluster_0 Data Acquisition cluster_1 2D NMR Experiments cluster_2 Structural Elucidation Sample Prep Sample Prep 1D NMR (¹H, ¹³C) 1D NMR (¹H, ¹³C) Sample Prep->1D NMR (¹H, ¹³C) 2D NMR 2D NMR 1D NMR (¹H, ¹³C)->2D NMR COSY COSY 2D NMR->COSY Identifies ¹H-¹H spin systems HSQC HSQC 2D NMR->HSQC Assigns protonated carbons HMBC HMBC 2D NMR->HMBC Connects fragments & identifies quaternary C Assemble Fragments Assemble Fragments COSY->Assemble Fragments HSQC->Assemble Fragments HMBC->Assemble Fragments Final Structure Confirmation Final Structure Confirmation Assemble Fragments->Final Structure Confirmation

Figure 1: Experimental workflow for 2D NMR-based structural elucidation.

Experimental Protocol: A Self-Validating Methodology

The following protocol outlines the steps for acquiring high-quality 2D NMR data for 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol.

1. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of the synthesized compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound without its residual peaks obscuring important signals. CDCl₃ is a common first choice for many organic molecules.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. Instrument Setup & 1D Spectra Acquisition:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Acquire standard 1D ¹H and ¹³C{¹H} spectra. These are essential for determining the appropriate spectral widths for the 2D experiments and for final comparison.

3. 2D NMR Parameterization and Acquisition:

  • COSY (gradient-selected):

    • Use the spectral width determined from the 1D ¹H spectrum.

    • Acquire data with 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Set the number of scans (e.g., 4-8) and a relaxation delay of 1.5-2.0 seconds.

  • HSQC (gradient-selected, multiplicity-edited, e.g., HSQC-EDITEDGPSI):

    • Set the ¹H spectral width as above. Set the ¹³C spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).

    • Use an average one-bond C-H coupling constant (¹JCH) of 145 Hz for parameter optimization.[7]

    • A multiplicity-edited HSQC is highly recommended as it phases CH/CH₃ signals opposite to CH₂ signals, aiding in assignment.[4]

  • HMBC (gradient-selected, e.g., HMBCGP):

    • Set spectral widths as for HSQC.

    • Optimize the experiment for a long-range coupling constant (nJCH) of 8-10 Hz. This value is a good compromise for detecting both ²JCH and ³JCH correlations.

    • Employ a longer relaxation delay (2.0-2.5 s) to allow for full magnetization recovery.

4. Data Processing:

  • Apply appropriate window functions (e.g., sine-bell) to both dimensions.

  • Perform Fourier transformation, followed by careful phasing and baseline correction for all spectra.

  • Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Data Analysis: Assembling the Structure from 2D Correlations

Let's break down the expected correlations for 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol. The structure with systematic numbering is shown below.

Structure of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol with atom numbering
(Image Note: A placeholder image is used. In a real guide, a chemical drawing with proper numbering would be inserted here.)

Structure and Numbering:

  • Propan-2-ol Linker: C1-C2(OH)-C3

  • Piperazine Ring: N4, N7, and carbons C5, C6, C8, C9

  • m-Tolyloxy Group: Aromatic ring C10-C15, with the ether oxygen attached to C10 and the methyl group (C16) at C12.

Predicted Chemical Shifts & HSQC Correlations

The first step is to link protons to their directly attached carbons. The HSQC spectrum accomplishes this with high fidelity.

Carbon AtomPredicted ¹³C Shift (ppm)Attached Proton(s)Predicted ¹H Shift (ppm)HSQC Correlation
C1~55-60H1a, H1b~2.5-2.8Yes
C2~65-70H2~3.9-4.2Yes
C3~70-75H3a, H3b~3.8-4.1Yes
C5, C9~53-56H5/H9 (4H)~2.6-2.9Yes
C6, C8~45-48H6/H8 (4H)~2.4-2.7Yes
C10~155-160--No (Quaternary)
C11~110-115H11~6.7-6.9Yes
C12~138-142--No (Quaternary)
C13~120-125H13~7.1-7.3Yes
C14~128-132H14~6.6-6.8Yes
C15~115-120H15~6.7-6.9Yes
C16~20-25H16 (3H)~2.3-2.4Yes

Table 1: Predicted Chemical Shifts and ¹H-¹³C HSQC Correlations.

COSY Analysis: Mapping the Proton Spin Systems

The COSY spectrum will reveal three independent spin systems.

Correlating ProtonsBond RelationshipExpected Cross-PeakStructural Fragment Confirmed
H1 ↔ H23-bondYesPropan-2-ol backbone connectivity
H2 ↔ H33-bondYesPropan-2-ol backbone connectivity
H5/H9 ↔ H6/H83-bondYesConnectivity within the piperazine ring
H13 ↔ H143-bondYesAromatic ring connectivity
H14 ↔ H153-bondYesAromatic ring connectivity

Table 2: Predicted ¹H-¹H COSY Correlations.

HMBC Analysis: Connecting the Fragments

The HMBC spectrum provides the critical long-range correlations that piece the three fragments together into the final structure.

G Piperazine Piperazine Ring Propanol Propanol Backbone Tolyloxy m-Tolyloxy Group H1 H1 C5_C9 C5/C9 H1->C5_C9 ³J H3 H3 C10 C10 H3->C10 ²J H16 H16 (Me) C11_C13 C11/C13 H16->C11_C13 ³J

Figure 2: Key HMBC correlations confirming molecular connectivity.
Proton(s)Correlating Carbon(s)Bond RelationshipStructural Information Confirmed
H1 C2, C5, C9²J, ³JConfirms attachment of propanol linker to piperazine ring at N4.
H2 C1, C3²JConfirms propanol backbone.
H3 C2, C10²J, ²JConfirms attachment of propanol linker to tolyloxy group.
H6/H8 C5, C9²JConfirms piperazine ring structure.
H11 C10, C13, C15²J, ²J, ³JConfirms aromatic ring structure and position of H11.
H16 C11, C12, C13³J, ²J, ³JConfirms position of the methyl group on the aromatic ring.

Table 3: Key Predicted ¹H-¹³C HMBC Correlations.

The correlations highlighted in bold are the most critical. The ³J coupling from the H1 protons of the linker to carbons C5/C9 of the piperazine ring unambiguously establishes their connection via N4. Similarly, the ²J correlation from the H3 protons of the linker to the quaternary aromatic carbon C10 confirms the ether linkage. Finally, correlations from the methyl protons (H16) to the aromatic carbons C11 and C13 firmly place it at the meta position (C12) relative to the ether.

Conclusion

By systematically acquiring and interpreting COSY, HSQC, and HMBC spectra, we can construct an unassailable, data-driven confirmation of the structure of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol. The COSY spectrum defines the proton-proton connectivities within the three core fragments. The HSQC spectrum provides a direct and reliable assignment of all protonated carbons. Finally, the HMBC spectrum serves as the master experiment, weaving the fragments together through long-range correlations and identifying the key quaternary carbons. This integrated approach not only validates the target structure but also serves as a powerful, objective comparison guide for researchers engaged in the synthesis and analysis of complex small molecules.

References

  • Understanding COSY NMR Spectra. Scribd. [Link]

  • Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • COSY Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

  • Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Polymers. [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. [Link]

  • 2D NMR Introduction. Chemistry LibreTexts. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol proper disposal procedures

Comprehensive Operational and Disposal Protocol for 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol As drug development professionals and researchers scale up the synthesis and biological evaluation of novel pharmacological ag...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol

As drug development professionals and researchers scale up the synthesis and biological evaluation of novel pharmacological agents, establishing rigorous, chemically sound safety and disposal protocols is paramount. 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol is a specialized research compound whose structural motifs require precise handling to mitigate both acute personnel hazards and long-term environmental toxicity.

This guide provides a self-validating, step-by-step operational framework for the safe handling, neutralization, and disposal of this compound, grounded in its fundamental chemical properties.

Chemical Profiling and Mechanistic Hazard Assessment

1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol features a basic piperazine ring linked to a lipophilic aryloxypropanol moiety—a structural framework frequently utilized in the development of beta-blockers and anti-arrhythmic agents[1].

Table 1: Quantitative Chemical Data

Property Value
CAS Number 110894-01-4[2]
Molecular Formula C14H22N2O2[2]
Molecular Weight 250.34 g/mol [2]
Key Structural Motifs Piperazine ring (basic), m-tolyloxy group (lipophilic), Propan-2-ol (hydrogen bonding)

| Primary Hazards | Corrosive (skin/eyes), Aquatic Toxicity, Suspected Respiratory Sensitizer |

Mechanistic Causality of Hazards: Understanding why a chemical is hazardous dictates how we design our safety protocols. The secondary amine within the piperazine ring is highly basic. Upon contact with moisture on the skin or mucous membranes, it generates a localized high pH environment, leading to the rapid saponification of skin lipids and severe chemical burns. Furthermore, the lipophilic m-tolyloxy group enhances cell membrane permeability. If released into the environment, this lipophilicity significantly increases aquatic toxicity, meaning the compound can cause long-term adverse effects in marine ecosystems[3].

Operational Safety and Handling

Protocol 1: Standard Operating Procedure for Laboratory Handling

  • Engineering Controls: Conduct all weighing, mixing, and transferring within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood. The continuous inward airflow prevents the inhalation of basic dust or aerosols, which are known to cause severe respiratory sensitization and asthma-like symptoms[3].

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is highly recommended due to the compound's enhanced lipophilicity), a chemically resistant lab coat, and tightly sealed safety goggles to prevent irreversible eye damage.

  • Handling: Use anti-static spatulas when weighing the solid to prevent aerosolization. Keep the compound strictly isolated from strong oxidizing agents and acids during storage to prevent exothermic degradation[4].

Decontamination and Disposal Workflows

Disposal of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol requires strict adherence to hazardous waste protocols. Due to its basicity and environmental toxicity, it must never be discharged into the municipal sewer system [5].

Protocol 2: Step-by-Step Disposal and Neutralization

Causality: Basic aqueous solutions of piperazine derivatives can react violently and exothermically with acidic waste commonly found in communal laboratory waste drums. Pre-neutralization prevents uncontrolled reactions, pressure buildup, and potential drum ruptures.

  • Step 1: Segregation of Waste Streams Identify whether the waste is solid (e.g., powders, contaminated consumables) or liquid (aqueous solutions vs. organic solvents).

  • Step 2: Neutralization of Aqueous Waste (Self-Validating System) Slowly add dilute hydrochloric acid (1M HCl) to the aqueous waste containing the compound while stirring continuously. Self-Validation Check: Use pH indicator strips or a calibrated pH meter to verify the solution has reached a stable pH of 6.0 to 8.0. If the pH remains >8.0, continue adding HCl dropwise until the safe threshold is achieved.

  • Step 3: Containerization Transfer the neutralized aqueous waste, or unmodified organic solvent waste, into clearly labeled, chemically compatible high-density polyethylene (HDPE) containers.

  • Step 4: Final Destruction Submit the sealed containers to a licensed hazardous waste management facility for high-temperature incineration[6]. Incineration is chemically required to completely cleave the aryloxypropanol ether linkage[7] and thermally degrade the piperazine ring, fully preventing environmental contamination.

DisposalWorkflow A Waste Generation: 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol B Aqueous Solutions A->B If dissolved in water C Solid / Organic Solvent Waste A->C If solid or in organics D Acid Neutralization (Dilute HCl to pH 6-8) B->D Neutralize basic piperazine F Segregate as Non-Halogenated Organic Waste C->F Containerize E pH Verification (Self-Validating Check) D->E Confirm pH G High-Temperature Incineration (Licensed Facility) E->G Aqueous hazardous waste F->G Final Disposal

Figure 1: Disposal and neutralization workflow for 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol.

Spill Response Plan

Protocol 3: Immediate Spill Remediation

  • Evacuation and Isolation: Immediately evacuate personnel not wearing appropriate PPE from the spill area to prevent inhalation or dermal exposure[8].

  • Containment: For liquid spills, surround the area with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand)[9]. Crucial Note: Do not use combustible materials like sawdust, as the basic compound may degrade them or ignite under certain reactive conditions[9].

  • Collection: Sweep up the absorbed material or solid powder using spark-proof tools to avoid ignition of any concurrent solvent vapors, and place it into a sealed hazardous waste container[3].

  • Decontamination: Wash the spill area with a dilute, mildly acidic solution (e.g., 5% acetic acid) to neutralize residual piperazine molecules, followed by a thorough water rinse[6].

References

  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health. Available at:[Link]

  • Common Name: BIS(AMINOPROPYL) PIPERAZINE HAZARD SUMMARY. New Jersey Department of Health. Available at:[Link]

  • SAFETY DATA SHEET: Piperazine. Brigham Young University. Available at: [Link]

  • WO1998020005A1 - Aryloxypropanolamine derivatives, method of preparation and applications thereof. Google Patents.
  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chemistry & Engineering. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol

This comprehensive Standard Operating Procedure (SOP) provides essential safety, logistical, and operational guidance for handling 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol . Designed for researchers and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive Standard Operating Procedure (SOP) provides essential safety, logistical, and operational guidance for handling 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol . Designed for researchers and drug development professionals, this guide synthesizes chemical mechanics with field-proven safety protocols to ensure a secure laboratory environment.

Chemical Profile & Mechanistic Hazard Causality

1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol (CAS: 110894-01-4) is a specialized research compound with a molecular weight of 250.34 g/mol [1],[2]. To handle this compound safely, researchers must understand the causality behind its physical and biological hazards:

  • Corrosivity & Tissue Damage: The core piperazine ring contains basic secondary amines. In aqueous environments—such as the mucous membranes of the eyes and respiratory tract—it acts as a strong base, causing rapid, pH-driven tissue corrosion and severe ocular damage[3].

  • Haptenization & Sensitization: Piperazine derivatives are potent haptens. They can covalently bind to endogenous proteins, triggering IgE-mediated respiratory sensitization (asthma-like symptoms) and T-cell-mediated allergic contact dermatitis[4].

  • Enhanced Dermal Penetration: The presence of the lipophilic m-tolyloxy group increases the molecule's partition coefficient (LogP). This structural feature facilitates rapid transit across the lipid-rich stratum corneum, significantly exacerbating the risk of systemic absorption and skin sensitization compared to unsubstituted piperazine[5].

Personal Protective Equipment (PPE) Matrix

To mitigate these specific mechanistic hazards, a targeted PPE strategy is mandatory. The following matrix outlines the required equipment and the scientific rationale behind each selection.

Protection CategoryRequired SpecificationMechanistic Rationale
Eye/Face Tightly fitting chemical safety goggles (EN 166/ANSI Z87.1). Add a face shield for solution transfers.Prevents irreversible corneal damage caused by the basic amine's corrosive action on ocular mucous membranes[6].
Hand Double-gloving with Nitrile or Neoprene (EN 374 compliant, >0.11mm thickness).Provides a chemical barrier against the lipophilic m-tolyloxy group, preventing dermal penetration and hapten-induced allergic dermatitis[7].
Respiratory NIOSH-approved N95/P100 or EN 143 P3 particulate respirator.Blocks inhalation of sensitizing dust/aerosols, preventing IgE-mediated respiratory sensitization and delayed asthma[4].
Body Flame-retardant, anti-static laboratory coat with tight cuffs.Prevents accumulation of particulate matter on personal clothing, eliminating secondary exposure routes[8].

Exposure Route & Prevention Pathway

G cluster_hazards Hazard Mechanisms cluster_ppe PPE Interventions Compound 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol BasicAmine Basic Amine (Piperazine) Compound->BasicAmine Lipophilic Lipophilic Group Compound->Lipophilic Corrosion Tissue Corrosion BasicAmine->Corrosion High pH Sensitization Respiratory/Skin Sensitization BasicAmine->Sensitization Protein Binding Lipophilic->Sensitization Dermal Penetration Gloves Nitrile/Neoprene Gloves Corrosion->Gloves Blocked by Goggles Chemical Safety Goggles Corrosion->Goggles Blocked by Sensitization->Gloves Blocked by Respirator P3/HEPA Respirator Sensitization->Respirator Blocked by

Pathway of piperazine-induced sensitization and targeted PPE interventions.

Operational Workflow: Handling & Transfer Protocol

Every step in this protocol is designed as a self-validating system to ensure maximum trustworthiness and safety during experimental manipulation.

Phase 1: Pre-Operational Validation

  • Ventilation Verification: Before opening the chemical storage cabinet, verify that the laboratory fume hood face velocity is between 80–100 feet per minute (fpm) using a calibrated anemometer. Do not rely solely on the hood's digital monitor.

  • PPE Integrity Check: Inspect nitrile gloves for micro-tears using the inflation method (trapping air and squeezing to check for pressure leaks) prior to donning.

  • Static Dissipation: Ensure all weighing spatulas and transfer vessels are grounded or made of anti-static materials to prevent the aerosolization of the powder via static repulsion[7].

Phase 2: Material Transfer and Weighing

  • Controlled Opening: Open the primary container of 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol exclusively within the validated fume hood[9].

  • Weighing Mechanics: Use a dedicated, enclosed analytical balance inside the hood. If weighing outside the hood is absolutely necessary, pre-weigh the compound into a tared, sealable vial within the hood, cap it tightly, and then transfer it to the external balance.

  • Solvent Addition: When preparing stock solutions, add the solvent slowly down the side of the vessel to minimize exothermic reactions or aerosolization of the basic amine[3].

Phase 3: Post-Operational Decontamination

  • Surface Neutralization: Wipe down the balance and fume hood surfaces with a dilute, mildly acidic solution (e.g., 1% acetic acid) to neutralize residual basic piperazine, followed by a distilled water wipe[3].

  • Doffing Protocol: Remove the outer pair of gloves inside the fume hood. Remove the inner pair only after exiting the immediate workspace to prevent cross-contamination of laboratory door handles.

Accidental Release & Disposal Plan

Spill Response Protocol:

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity and alert the laboratory safety officer[6].

  • PPE Escalation: Responders must don full PPE, including a P3 respirator and heavy-duty nitrile gloves, before approaching the spill[8].

  • Containment (Solid Spill): Do not sweep dry powder, as this generates highly sensitizing dust. Gently cover the spill with damp absorbent paper to suppress aerosols, then carefully scoop the material into a hazardous waste container[9].

  • Containment (Liquid Spill): Absorb with inert materials (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust[7].

  • Decontamination: Wash the spill area with copious amounts of water, ensuring the basic residue is fully diluted and neutralized[6].

Waste Disposal Logistics:

  • Segregation: Store waste containing 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol in clearly labeled, tightly sealed, chemically compatible containers (e.g., high-density polyethylene).

  • Environmental Protection: Never discharge piperazine derivatives into the laboratory sink or municipal drains. They are harmful to aquatic life and must be treated as regulated chemical waste[9].

  • Final Disposal: Transfer the sealed containers to a licensed hazardous waste management contractor for high-temperature incineration[10].

References

  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific". [Link]

  • Carl ROTH. "Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid". [Link]

  • Safe Work Australia / NICNAS. "Piperazine: Human health tier II assessment". [Link]

  • Government of Canada. "Assessment - Piperazine". [Link]

  • PubMed / NIH. "Allergenicity of piperazine: a study in environmental aetiology". [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.